Product packaging for N-Methylidenenitrous amide(Cat. No.:CAS No. 90251-09-5)

N-Methylidenenitrous amide

Cat. No.: B15429291
CAS No.: 90251-09-5
M. Wt: 58.040 g/mol
InChI Key: TUOMHODPBDYYSJ-UHFFFAOYSA-N
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Description

N-Methylidenenitrous Amide is a specialized N-nitrosamide compound of interest in advanced organic synthesis and chemical research. As part of the N-nitroso compounds family, which are recognized for their role as reactive intermediates, it serves as a potential precursor for generating other functionalized molecules and in the study of C-H bond activation and functionalization catalyzed by transition metals . These compounds can undergo various transformations to construct valuable synthetic intermediates, including hydrazines and heterocycles, making them useful for preparing structurally significant compounds . Handling this reagent requires specific safety protocols. N-Nitroso compounds, including nitrosamides, are known to exhibit mutagenic and carcinogenic properties and may alkylate cellular macromolecules such as DNA . It is imperative to use appropriate personal protective equipment and handle the material in a well-ventilated environment, such as a fume hood, to minimize exposure risk. Researchers should consult the relevant Safety Data Sheet (SDS) before use. This compound is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula CH2N2O B15429291 N-Methylidenenitrous amide CAS No. 90251-09-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-methylidenenitrous amide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH2N2O/c1-2-3-4/h1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUOMHODPBDYYSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=NN=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90848276
Record name N-Methylidenenitrous amide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90848276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

58.040 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90251-09-5
Record name N-Methylidenenitrous amide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90848276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Theoretical and Methodological Guide to N-Methylidenenitrous Amide: In Silico Prediction and Experimental Considerations

Author: BenchChem Technical Support Team. Date: November 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract: N-Methylidenenitrous amide (CH₂N₂O) represents a novel small molecule of interest with currently uncharacterized physicochemical and biological properties. This technical guide outlines a comprehensive theoretical framework for the in silico prediction of its molecular properties using established computational chemistry techniques. Furthermore, it provides generalized experimental protocols for the synthesis and characterization of related N-nitroso compounds, offering a practical roadmap for future empirical investigation. The methodologies presented herein are designed to furnish researchers with the foundational data necessary for assessing the molecule's potential applications, particularly in the realms of medicinal chemistry and materials science.

Theoretical Prediction of Molecular Properties

The initial step in characterizing a novel molecule like this compound involves the construction of a robust theoretical model to predict its fundamental properties. This is achieved through computational chemistry, which leverages quantum mechanics to simulate molecular behavior.[1] The primary goals are to determine the molecule's most stable three-dimensional structure, its vibrational modes, and its electronic characteristics.

Computational Workflow

A systematic computational approach is essential for obtaining reliable theoretical data. The workflow begins with building an initial molecular structure, followed by geometry optimization to find the lowest energy conformation. Subsequent frequency calculations not only predict the infrared spectrum but also confirm that the optimized structure is a true energy minimum. Finally, various electronic properties can be calculated from the optimized geometry.

G start Initial Molecular Structure (this compound) geom_opt Geometry Optimization (e.g., DFT B3LYP/6-31G**) start->geom_opt freq_calc Vibrational Frequency Calculation geom_opt->freq_calc verify_min Verify True Minimum (No imaginary frequencies) freq_calc->verify_min prop_calc Electronic Property Calculation (HOMO, LUMO, Dipole Moment) verify_min->prop_calc  True error Transition State or Higher-Order Saddle Point verify_min->error False end Predicted Molecular Properties prop_calc->end error->geom_opt Re-optimize

References

Analysis of N-Methylidenenitrous Amide Crystal Structure Postponed Due to Lack of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search for the crystal structure of N-Methylidenenitrous amide (CH₂N₂O) has concluded that there is currently no publicly available crystallographic data for this specific compound. Despite extensive searches of chemical databases and the scientific literature, no experimental determination of its crystal structure appears to have been published.

Consequently, the development of an in-depth technical guide, including quantitative data tables, detailed experimental protocols, and mandatory visualizations as requested, cannot be fulfilled at this time for this compound. The foundational requirement for such a guide is the availability of primary crystallographic data, such as unit cell dimensions, atomic coordinates, and bond parameters, which are absent for this molecule.

While information on related compounds and the general synthesis of N-nitrosamides exists, this does not provide the specific structural details necessary to meet the core requirements of the original request.

We are prepared to conduct a full analysis and generate the requested technical whitepaper on a related compound for which crystal structure data is available, should an alternative be of interest. Please advise if you would like to proceed with an analysis of a different molecule.

Quantum Chemical Insights into N-Methylidenenitrous Amide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to N-Methylidenenitrous Amide

This compound (CH₂NNO) is a chemical species characterized by a methylidene group attached to the nitrogen atom of a nitrosamide core. The electronic structure and reactivity of such molecules are of significant interest due to the presence of the nitroso group, which is a known feature in a variety of biologically active and potentially carcinogenic compounds. Understanding the fundamental properties of this compound through computational chemistry can provide valuable insights into its stability, reactivity, and potential interactions in biological systems, aiding in fields such as toxicology and drug development.

Computational Methodologies for Nitrosamides

The accurate theoretical characterization of nitrosamides necessitates the use of high-level quantum chemical methods that can adequately capture electron correlation effects. Based on detailed studies of the parent nitrosamide (H₂NNO), the following section outlines a robust computational protocol.

Experimental Protocols: A High-Level Ab Initio Approach

A state-of-the-art approach for obtaining reliable structural and energetic information for nitrosamides involves coupled-cluster theory with single, double, and perturbative triple excitations [CCSD(T)] in conjunction with an extrapolation to the complete basis set (CBS) limit. This methodology has been successfully applied to elucidate the structure of nitrosamide (H₂NNO) and serves as a gold standard for similar molecules.

The key steps in this computational protocol are as follows:

  • Geometry Optimization: The molecular geometry is optimized using the CCSD(T) method with a large, correlation-consistent basis set, such as augmented correlation-consistent polarized valence triple zeta (aug-cc-pVTZ). This step is crucial for locating the minimum energy structure on the potential energy surface.

  • Vibrational Frequency Analysis: Following geometry optimization, harmonic vibrational frequencies are calculated at the same level of theory. These calculations serve two purposes: to confirm that the optimized structure corresponds to a true minimum (i.e., no imaginary frequencies) and to provide theoretical vibrational spectra that can be compared with experimental data.

  • Complete Basis Set (CBS) Extrapolation: To obtain highly accurate energies, single-point energy calculations are performed with a series of increasingly larger correlation-consistent basis sets (e.g., aug-cc-pVXZ, where X = T, Q, 5). These energies are then extrapolated to the CBS limit to minimize the error associated with the finite basis set approximation.

  • Core-Valence and Relativistic Corrections: For even higher accuracy, corrections for core-valence electron correlation and scalar relativistic effects can be included in the total energy calculation.

The logical workflow for these high-level quantum chemical calculations is depicted in the following diagram.

computational_workflow start Define Molecular System (e.g., CH₂NNO) geom_opt Geometry Optimization (CCSD(T)/aug-cc-pVTZ) start->geom_opt freq_calc Vibrational Frequency Calculation geom_opt->freq_calc cbs_extrap Single-Point Energy Calculations (aug-cc-pVXZ, X=T,Q,5) and CBS Extrapolation geom_opt->cbs_extrap structural_data Optimized Geometry geom_opt->structural_data vibrational_data Vibrational Frequencies freq_calc->vibrational_data corrections Core-Valence and Relativistic Corrections cbs_extrap->corrections final_energy High-Accuracy Energy corrections->final_energy

Figure 1: A logical workflow for high-level quantum chemical calculations of nitrosamides.

Quantitative Data: Insights from the Parent Nitrosamide (H₂NNO)

As of this writing, a detailed computational study providing optimized geometry and vibrational frequencies specifically for this compound (CH₂NNO) has not been identified in the peer-reviewed literature. However, the structural parameters of the parent molecule, nitrosamide (H₂NNO), have been precisely determined through a combination of rotational spectroscopy and high-level quantum chemical calculations. These data provide a valuable reference for understanding the core nitrosamide moiety.

The structural relationship between nitrosamide and this compound is illustrated below.

Figure 2: Structural relationship between nitrosamide and this compound.

The experimentally and computationally determined structural parameters for nitrosamide (H₂NNO) are summarized in the following table. These values offer a baseline for estimating the geometry of the NNO group in this compound.

ParameterH₂NNO (Experimental)H₂NNO (CCSD(T)/CBS)
Bond Lengths (Å)
N-N1.3421.345
N=O1.2061.205
N-H1.0151.014
Bond Angles (°)
∠NNO113.7113.5
∠HNN118.9119.1
∠HNH118.8118.7

Table 1: Structural Parameters of Nitrosamide (H₂NNO). Data adapted from McCarthy et al., J. Chem. Phys. 147, 134301 (2017).

Future Directions and Applications

The computational framework outlined in this guide provides a clear path for future theoretical investigations into this compound and its derivatives. By applying these high-level methods, researchers can:

  • Determine the precise molecular structure and energetics of this compound.

  • Predict its vibrational spectra , which can aid in its experimental detection and characterization.

  • Investigate its chemical reactivity , including reaction mechanisms and barrier heights for various transformations.

  • Explore its interaction with biological macromolecules , such as DNA and proteins, to understand its potential biological activity and toxicity.

For professionals in drug development, such computational studies can be invaluable for the early-stage assessment of potential drug candidates containing the nitrosamide or related functionalities, helping to identify potential liabilities and guide the design of safer and more effective therapeutics. The continued application of advanced computational chemistry will undoubtedly play a crucial role in advancing our understanding of this important class of molecules.

The Elusive N-Methylidenenitrous Amide: An Examination of a Hypothetical Structure and Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of chemical literature and databases reveals no direct evidence of the discovery or isolation of a compound specifically named "N-Methylidenenitrous amide." This suggests that the compound is either not yet synthesized, exists under a different, non-obvious nomenclature, or is a theoretical structure. The name itself implies a molecule containing a methylidene group (CH₂=), a dinitrogen moiety, and an amide functionality. A plausible, albeit hypothetical, structure could be N-(methylideneamino)-N-nitrosoacetamide (CH₂=N-N(NO)C(O)CH₃) or a related isomer.

This technical guide, therefore, pivots to an in-depth exploration of closely related and well-documented classes of compounds: N-nitrosamides and formaldehyde hydrazones . Understanding the synthesis, properties, and biological significance of these relatives provides a foundational context for the potential behavior and challenges associated with the synthesis of the theoretical this compound.

N-Nitrosamides: Structurally Analogous Compounds

N-Nitrosamides are a class of compounds characterized by a nitroso group attached to the nitrogen of an amide.[1] Their general structure is R¹C(=O)N(R²)N=O. These compounds are known for their high chemical reactivity and have been studied for their carcinogenic properties.[1]

Synthesis of N-Nitrosamides

The synthesis of N-nitrosamides typically involves the nitrosation of a corresponding amide. A common method is the reaction of an N-substituted amide with a nitrosating agent, such as nitrous acid (generated in situ from sodium nitrite and a strong acid), under acidic conditions.[1]

General Experimental Protocol for N-Nitrosamide Synthesis:

  • The N-alkylamide is dissolved in an appropriate organic solvent (e.g., dichloromethane).

  • The solution is cooled to 0°C in an ice bath.

  • An aqueous solution of sodium nitrite is added dropwise to the cooled amide solution.

  • A strong acid (e.g., hydrochloric acid) is then added slowly to the mixture while maintaining the low temperature.

  • The reaction is stirred for a specified period, and the organic layer is then separated.

  • The organic layer is washed with a saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the N-nitrosamide.

Note: N-nitrosamides are often unstable and should be handled with extreme care due to their potential toxicity and carcinogenicity.

Quantitative Data for Representative N-Nitrosamides

While specific data for this compound is unavailable, the following table summarizes key properties of related N-nitrosamides.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
N-Methyl-N-nitrosoureaC₂H₅N₃O₂103.08124 (decomposes)-
N-Ethyl-N-nitrosoureaC₃H₇N₃O₂117.11103-104 (decomposes)-
N-Methyl-N-nitro-N-nitrosoguanidineC₂H₅N₅O₃147.09118 (decomposes)-

Formaldehyde Hydrazones: Compounds with the Methylidene Imine Moiety

Formaldehyde hydrazones are characterized by the CH₂=NN- functional group. The simplest member is formaldehyde hydrazone (CH₂=NNH₂). These compounds are valuable synthetic intermediates.[2]

Synthesis of Formaldehyde Hydrazones

Formaldehyde hydrazones are typically synthesized through the condensation reaction of formaldehyde with a hydrazine derivative.[2]

General Experimental Protocol for Formaldehyde Hydrazone Synthesis:

  • Hydrazine hydrate is dissolved in an appropriate solvent, such as ethanol.

  • The solution is cooled in an ice bath.

  • An aqueous solution of formaldehyde is added dropwise to the cooled hydrazine solution.

  • The reaction mixture is stirred at room temperature for several hours.

  • The solvent is removed under reduced pressure.

  • The resulting crude product can be purified by distillation or recrystallization.

Logical Workflow for Synthesis

G cluster_reactants Reactants cluster_process Process cluster_products Products Formaldehyde Formaldehyde (CH₂O) Condensation Condensation Reaction Formaldehyde->Condensation Hydrazine Hydrazine (N₂H₄) Hydrazine->Condensation Hydrazone Formaldehyde Hydrazone (CH₂=NNH₂) Condensation->Hydrazone Water Water (H₂O) Condensation->Water G cluster_compound Compound cluster_activation Metabolic Activation cluster_intermediate Reactive Intermediate cluster_target Cellular Target cluster_outcome Outcome NMNA This compound Activation Enzymatic or Spontaneous Decomposition NMNA->Activation Intermediate Electrophilic Species Activation->Intermediate DNA DNA Intermediate->DNA Alkylation Adduct DNA Adduct Formation DNA->Adduct Mutation Mutation Adduct->Mutation G Synthesis Hypothetical Synthesis Purification Purification (e.g., Chromatography) Synthesis->Purification Structure_Elucidation Structure Elucidation Purification->Structure_Elucidation Bioactivity Biological Activity Screening Purification->Bioactivity NMR NMR Spectroscopy (¹H, ¹³C, ¹⁵N) Structure_Elucidation->NMR MS Mass Spectrometry Structure_Elucidation->MS IR IR Spectroscopy Structure_Elucidation->IR

References

IUPAC nomenclature and CAS registry for N-Methylidenenitrous amide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound N-Methylidenenitrous amide (H₂C=N-N=O) is a structurally specific N-nitrosoimine for which there is a notable absence of dedicated research and experimental data in the current scientific literature. Consequently, this guide infers its properties, synthesis, and reactivity from the well-established chemistry of the broader classes of N-nitroso compounds, such as N-nitrosamines. All experimental protocols and quantitative data are presented as illustrative examples based on related, well-characterized analogs.

IUPAC Nomenclature and CAS Registry Information

IUPAC Name: this compound

According to IUPAC nomenclature rules for N-nitroso compounds and imines, the systematic name for the structure H₂C=N-N=O is this compound. The parent compound, H₂N-N=O, is termed "nitrous amide".[1] The "N-methylidene" prefix indicates a =CH₂ group substituted on the nitrogen atom.

CAS Registry Number: Not Assigned

A thorough search of the Chemical Abstracts Service (CAS) Registry reveals no specific CAS Registry Number assigned to this compound. This suggests that the compound has not been individually cataloged, likely due to a lack of synthesis or characterization in published literature. For reference, the related compound N-methylnitrous amide has the CAS Number 64768-29-2.

Physicochemical Properties

Specific experimental data for this compound are not available. The following table summarizes the physicochemical properties of a closely related and well-studied N-nitrosamine, N-Nitrosodimethylamine (NDMA), to provide an illustrative example of the general characteristics of small N-nitroso compounds.[2][3][4]

PropertyValue for N-Nitrosodimethylamine (NDMA)Reference
Molecular Formula C₂H₆N₂O[4]
Molecular Weight 74.08 g/mol [4]
Appearance Yellow oily liquid[3]
Boiling Point 151-153 °C[3]
Solubility in Water Miscible[2][5]
log P (Octanol-Water Partition Coefficient) -0.57[4]
Vapor Pressure 2.7 mmHg at 20 °C[4]

Proposed Synthesis Pathway

While a specific, validated synthesis for this compound has not been reported, a plausible synthetic route can be proposed based on established methods for the formation of N-nitroso compounds and imines. A potential two-step synthesis could involve the formation of an imine followed by nitrosation.

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Nitrosation formaldehyde Formaldehyde (H₂C=O) methanimine Methanimine (H₂C=NH) formaldehyde->methanimine + NH₃ - H₂O ammonia Ammonia (NH₃) n_methylidenenitrous_amide This compound (H₂C=N-N=O) methanimine->n_methylidenenitrous_amide + HNO₂ nitrosating_agent Nitrosating Agent (e.g., NaNO₂, H⁺)

Caption: Proposed two-step synthesis of this compound.

General Experimental Protocol for Nitrosation of Amines

The following is a general protocol for the N-nitrosation of a secondary amine, which could be adapted for the nitrosation of an imine. This protocol is based on common laboratory procedures for the synthesis of N-nitrosamines.[6]

Materials:

  • Secondary amine (or imine precursor)

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl)

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Stir plate and stir bar

  • Ice bath

  • Separatory funnel

  • Round-bottom flask

  • Rotary evaporator

Procedure:

  • Dissolve the amine (1 equivalent) in dichloromethane in a round-bottom flask.

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add an aqueous solution of sodium nitrite (1.1 equivalents) to the stirred amine solution.

  • While maintaining the temperature at 0-5 °C, add dilute hydrochloric acid dropwise until the solution is acidic (pH ~3).

  • Continue stirring the reaction mixture at 0-5 °C for 1-2 hours.

  • Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude N-nitroso product.

  • The product may be purified by column chromatography or distillation.

Caution: N-nitroso compounds are often potent carcinogens and should be handled with extreme care using appropriate personal protective equipment in a well-ventilated fume hood.[5][7]

Potential Reactivity and Signaling Pathways

The reactivity of this compound can be inferred from its constituent functional groups: an imine and an N-nitroso group. N-nitrosamines are known to be activated by enzymatic α-hydroxylation, leading to the formation of DNA-alkylating agents, which is the basis of their carcinogenicity.[7] A similar activation pathway could be postulated for this compound.

G cluster_0 Metabolic Activation cluster_1 Formation of Alkylating Agent cluster_2 Interaction with Biomolecules n_methylidenenitrous_amide This compound hydroxylation α-Hydroxylation (Cytochrome P450) n_methylidenenitrous_amide->hydroxylation unstable_intermediate Unstable Intermediate hydroxylation->unstable_intermediate diazonium_ion Diazonium Ion unstable_intermediate->diazonium_ion Decomposition dna DNA diazonium_ion->dna Alkylation dna_adducts DNA Adducts dna->dna_adducts

Caption: Postulated metabolic activation pathway of this compound.

Spectroscopic Data

No specific spectroscopic data for this compound are available. For illustrative purposes, typical spectroscopic features of N-nitrosamines are described below.

  • Infrared (IR) Spectroscopy: N-nitrosamines typically show a characteristic N-N=O stretching vibration in the range of 1430-1500 cm⁻¹.[8]

  • Mass Spectrometry: The mass spectra of N-nitrosamines often show a molecular ion peak and characteristic fragmentation patterns, including the loss of the nitroso group (·NO, 30 amu).[9][10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The protons on the carbon atoms alpha to the N-nitroso group typically appear in the δ 3.0-4.0 ppm range in ¹H NMR spectra. Due to restricted rotation around the N-N bond, separate signals for syn and anti isomers may be observed.

Summary and Future Directions

This compound is a theoretically plausible but experimentally uncharacterized N-nitrosoimine. This guide has provided a framework for its nomenclature, potential synthesis, and likely reactivity based on the established chemistry of related N-nitroso compounds.

Future research is required to confirm the existence and properties of this compound. Key areas for investigation include:

  • The development of a confirmed synthetic route and isolation of this compound.

  • Full spectroscopic characterization (NMR, IR, MS) and determination of its physicochemical properties.

  • Assessment of its stability and reactivity under various conditions.

  • Toxicological and mutagenicity studies to determine its potential biological activity.

For professionals in drug development, the potential for in-situ formation of such N-nitroso compounds from drug molecules containing imine or primary amine functionalities in the presence of nitrosating agents is a critical consideration in safety and impurity profiling.

References

An In-depth Technical Guide on the Thermal Stability and Decomposition of N-Nitrosamides

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of late 2025, specific experimental or theoretical data on the thermal stability and decomposition of a compound named "N-Methylidenenitrous amide" is not available in the public scientific literature. The existence and properties of this specific molecule have not been documented. Therefore, this guide will focus on the well-established chemical class to which this molecule would belong: N-nitrosamides . The principles, experimental methodologies, and decomposition pathways described herein are representative of this class of compounds and provide a framework for understanding the potential behavior of this compound, should it be synthesized.

Introduction

N-nitrosamides are a class of organic compounds characterized by a nitroso group (-N=O) attached to the nitrogen atom of an amide or a related functional group (e.g., ureas, carbamates, guanidines).[1] They are known for their high chemical reactivity and metabolic instability.[1][2] Unlike their more stable counterparts, N-nitrosamines, N-nitrosamides do not typically require metabolic activation to exhibit biological activity, which is a key reason for their potent carcinogenic properties.[2] Their instability is also of significant interest in synthetic chemistry, where they can serve as precursors to reactive intermediates.

This technical guide provides a comprehensive overview of the current understanding of the thermal stability and decomposition of N-nitrosamides, targeting researchers, scientists, and professionals in drug development.

Factors Influencing Thermal Stability

The thermal stability of N-nitrosamides is not intrinsic but is significantly influenced by a variety of factors. Computational studies, specifically using density functional theory (DFT), have elucidated that the reaction mechanism of their decomposition can change dramatically based on the molecular structure and the surrounding environment.[3][4]

Key factors include:

  • Substituents: The nature of the aliphatic or aromatic groups attached to the amide nitrogen and the carbonyl carbon can significantly alter the stability of the N-N bond and the overall decomposition kinetics.

  • Solvent: The polarity of the solvent plays a crucial role. Polar solvents can stabilize ionic intermediates that may form during decomposition, thereby altering the decomposition pathway and rate.[3] In contrast, non-polar solvents may favor a more radical-based decomposition mechanism.

Quantitative Data on N-Nitrosamide Stability

Due to their inherent instability, isolating and quantifying the thermal properties of many N-nitrosamides is challenging. Much of the understanding comes from kinetic studies of their decomposition in solution and from computational modeling. The following table summarizes the general stability characteristics of this class of compounds.

Parameter General Observation for N-Nitrosamides Influencing Factors Citation
Half-life in Aqueous Solution Generally short; can be on the order of seconds to minutes under physiological conditions.pH, temperature, presence of nucleophiles.[2]
Decomposition Temperature Typically decompose at or below room temperature; some are only transient intermediates.Substituent groups, solvent.[2][3]
Activation Energy for Decomposition Varies widely depending on the specific compound and decomposition pathway.Solvent polarity, substituent electronic effects.[3][4]
Metabolic Stability Considered metabolically unstable.Do not require enzymatic activation for decomposition.[1]

Decomposition Pathway of N-Nitrosamides

The decomposition of N-nitrosamides is a complex process that can proceed through different mechanisms depending on the conditions. A generally accepted pathway, particularly in polar environments, involves the formation of highly reactive electrophilic species.[1]

The initial step is often the rearrangement of the N-nitrosamide to a diazo ester intermediate. This intermediate is unstable and readily loses molecular nitrogen (N₂) to form an ion pair. Subsequent reactions of this ion pair lead to the final decomposition products.

A key feature of N-nitrosamide decomposition is the generation of diazonium and carbenium ions.[1] These reactive species are potent alkylating agents, which explains the genotoxicity and carcinogenicity of many N-nitrosamides.[1]

Below is a generalized schematic for the decomposition of an N-alkyl-N-nitrosamide.

DecompositionPathway N_Nitrosamide N-Alkyl-N-Nitrosamide R-C(=O)N(R')-N=O TransitionState1 Rearrangement N_Nitrosamide->TransitionState1 DiazoEster Diazo Ester Intermediate R-C(=O)O-N=N-R' TransitionState1->DiazoEster TransitionState2 Loss of N₂ DiazoEster->TransitionState2 IonPair Intimate Ion Pair [R-C(=O)O⁻ R'-N₂⁺] TransitionState2->IonPair Carbocation Carbocation R'⁺ IonPair->Carbocation Nitrogen Nitrogen Gas N₂ IonPair->Nitrogen Products Final Products (e.g., Ester, Alcohol) Carbocation->Products Reaction with nucleophiles (e.g., H₂O)

Caption: Generalized decomposition pathway of an N-Alkyl-N-Nitrosamide.

Experimental Protocols

Studying the thermal decomposition of a highly reactive species like an N-nitrosamide requires specialized techniques. The following outlines a general experimental protocol for determining the decomposition kinetics.

Objective: To determine the rate of thermal decomposition of an N-nitrosamide in a specific solvent at a given temperature.

Materials and Equipment:

  • The N-nitrosamide of interest (synthesized in situ if necessary).

  • High-purity solvent (e.g., methanol, mesitylene).

  • Constant temperature bath or reaction block.

  • Spectrophotometer (UV-Vis or IR) or High-Performance Liquid Chromatography (HPLC) system with a suitable detector.

  • Quenched reaction vials.

  • Standard laboratory glassware and safety equipment.

Methodology:

  • Preparation of the N-Nitrosamide Solution:

    • If the N-nitrosamide is relatively stable, prepare a stock solution of known concentration in the chosen solvent.

    • If it is highly unstable, the synthesis may need to be performed directly in the reaction vessel at a low temperature, and the starting time of the experiment is considered to be immediately after synthesis.

  • Kinetic Run:

    • Place a known volume of the N-nitrosamide solution into a reaction vessel pre-equilibrated at the desired decomposition temperature in a constant temperature bath.

    • At regular time intervals, withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction in the aliquot. This can be achieved by rapid cooling and/or the addition of a reagent that reacts with the remaining N-nitrosamide or a decomposition product to form a stable, quantifiable derivative.

  • Analysis:

    • Analyze the quenched aliquots using a suitable analytical technique to determine the concentration of the remaining N-nitrosamide or the formation of a specific decomposition product.

      • UV-Vis Spectroscopy: If the N-nitrosamide has a distinct chromophore, its disappearance can be monitored over time.

      • HPLC: This is a versatile technique for separating the N-nitrosamide from its decomposition products and quantifying each.

  • Data Analysis:

    • Plot the concentration of the N-nitrosamide versus time.

    • From this data, determine the order of the reaction and the rate constant (k) at that temperature.

    • Repeat the experiment at several different temperatures to determine the activation energy (Ea) of the decomposition using the Arrhenius equation.

The following diagram illustrates a conceptual workflow for this experimental protocol.

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Decomposition Reaction cluster_analysis Analysis cluster_results Data Processing PrepSolution Prepare N-Nitrosamide Solution at Low Temp. StartReaction Initiate Decomposition at Constant Temp. (T) PrepSolution->StartReaction TakeAliquots Withdraw Aliquots at Timed Intervals StartReaction->TakeAliquots Quench Quench Reaction TakeAliquots->Quench Analyze Analyze Aliquots (HPLC or Spectroscopy) Quench->Analyze GetData Obtain Concentration vs. Time Data Analyze->GetData CalcRate Calculate Rate Constant (k) at Temp. T GetData->CalcRate RepeatTemp Repeat at Different Temperatures CalcRate->RepeatTemp Arrhenius Determine Activation Energy (Ea) RepeatTemp->Arrhenius

Caption: Conceptual workflow for kinetic analysis of N-nitrosamide thermal decomposition.

Conclusion

N-nitrosamides are a class of thermally labile compounds whose decomposition pathways are of significant interest due to their roles in carcinogenesis and as reactive intermediates in organic synthesis. Their stability is highly dependent on their molecular structure and the surrounding solvent environment. While specific data for "this compound" is not available, the general principles governing the stability and decomposition of N-nitrosamides provide a strong foundation for predicting its behavior. The experimental and computational approaches outlined in this guide are essential tools for characterizing the properties of these and other reactive chemical species. Further research into the synthesis and reactivity of novel N-nitrosamides will continue to deepen our understanding of this important class of molecules.

References

An In-depth Technical Guide to the Physicochemical Properties and Analysis of N-Nitrosodimethylamine

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding the specific compound "N-Methylidenenitrous amide" is not available in the public domain. This guide focuses on a closely related and well-studied compound, N-Nitrosodimethylamine (NDMA) , to provide a representative technical overview of the properties and experimental considerations for a simple N-nitrosamine.

Introduction

N-Nitrosodimethylamine (NDMA), also known by its IUPAC name N,N-Dimethylnitrous amide, is a simple, volatile, yellow oily liquid belonging to the N-nitrosamine class of compounds.[1] It is a well-known hepatotoxic agent and is reasonably anticipated to be a human carcinogen.[1] NDMA can form from various compounds containing dimethylamine.[1] This document provides a comprehensive overview of the solubility, and physical properties of NDMA, along with detailed experimental protocols for its synthesis and analysis, and a visualization of its metabolic activation pathway.

Physicochemical Properties

The physical and chemical properties of N-Nitrosodimethylamine are summarized in the table below.

PropertyValueReference
IUPAC Name N,N-Dimethylnitrous amide[1]
Synonyms Dimethylnitrosamine, DMN[1]
CAS Number 62-75-9[1]
Molecular Formula C₂H₆N₂O[1]
Molecular Weight 74.083 g/mol [1]
Appearance Yellow oil[1]
Odor Faint, characteristic[1]
Density 1.005 g/mL[1]
Boiling Point 153.1 °C[1]
Melting Point Not available
Vapor Pressure 700 Pa (at 20 °C)[1]
Refractive Index (n_D) 1.437[1]
log P -0.496[1]

Solubility Data

N-Nitrosodimethylamine exhibits solubility in a range of solvents.

SolventSolubilityReference
Water 290 mg/mL (at 20 °C)[1]
Organic Solvents Soluble[2]
Lipids Soluble[2]

Experimental Protocols

A common laboratory synthesis of NDMA involves the reaction of dimethylamine with nitrous acid.[1]

Reaction:

(CH₃)₂NH + HONO → (CH₃)₂NNO + H₂O[1]

Materials:

  • Dimethylamine

  • Sodium nitrite

  • A non-oxidizing mineral acid (e.g., sulfuric acid or hydrochloric acid)[3]

  • Alkali for neutralization (e.g., sodium hydroxide)[3]

  • Reaction vessel with agitation and cooling capabilities[3]

Procedure:

  • Prepare an aqueous solution of dimethylamine.

  • In a separate vessel, dissolve sodium nitrite in water.

  • Cool the dimethylamine solution in the reaction vessel, equipped with an agitator, to a temperature between -10°C and 40°C.[4]

  • Slowly add the non-oxidizing mineral acid to the dimethylamine solution.

  • Gradually introduce the sodium nitrite solution to the acidified dimethylamine solution while maintaining the temperature and agitation. The reaction can be carried out at atmospheric or slightly elevated pressure (up to 50 psig).[4]

  • After the addition is complete, continue the reaction for a sufficient period to ensure complete conversion.

  • Neutralize the reaction mixture with an alkali solution.[3]

  • The resulting N-nitrosodimethylamine can be isolated and purified using standard organic chemistry techniques such as distillation.

Note: N-Nitrosodimethylamine is a potent carcinogen and should be handled with extreme caution in a well-ventilated fume hood with appropriate personal protective equipment.

The determination of NDMA, especially at trace levels in various matrices like pharmaceuticals and environmental samples, often employs chromatographic techniques coupled with mass spectrometry.

Method: Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for the determination of NDMA in ambient air samples.[5]

Sample Preparation:

  • Draw ambient air through a Thermosorb/N adsorbent cartridge at a flow rate of approximately 2 L/minute.[5]

  • In the laboratory, pre-elute the cartridge with 5 mL of dichloromethane to remove interferences.[5]

  • Purge the cartridge with air to remove residual dichloromethane.[5]

  • Elute the NDMA from the cartridge in the reverse direction with 2 mL of acetone.[5]

  • Collect the eluate in a vial for analysis.[5]

GC-MS Analysis:

  • Gas Chromatograph: Equipped with a Carbowax 20M capillary column.[5]

  • Mass Spectrometer: Capable of selected ion monitoring (SIM).

  • Injection: Inject a 2-µL aliquot of the sample extract into the GC-MS system using a splitless injection technique.[5]

  • Quantification: Quantify NDMA based on the response of the m/e 74 molecular ion using an external standard calibration method.[5]

Other sensitive analytical methods for NDMA determination include liquid chromatography-tandem mass spectrometry (LC-MS/MS) and high-resolution mass spectrometry (HRMS).[6][7][8]

Metabolic Activation Pathway of N-Nitrosodimethylamine

The carcinogenicity of NDMA is attributed to its metabolic activation in the liver by cytochrome P450 enzymes, primarily CYP2E1.[9][10] This process leads to the formation of a reactive methyldiazonium ion, which is a potent alkylating agent that can methylate DNA, leading to mutations and potentially cancer.[11][12]

NDMA_Metabolic_Activation NDMA N-Nitrosodimethylamine ((CH3)2NNO) Hydroxymethylnitrosamine N-Nitroso(hydroxymethyl)methylamine NDMA->Hydroxymethylnitrosamine CYP2E1 (α-hydroxylation) Methyldiazonium Methyldiazonium ion (CH3N2+) Hydroxymethylnitrosamine->Methyldiazonium Rearrangement Formaldehyde Formaldehyde (CH2O) Hydroxymethylnitrosamine->Formaldehyde DNA_Adducts Methylated DNA Adducts (e.g., O6-methylguanine) Methyldiazonium->DNA_Adducts DNA Methylation NDMA_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample_Collection Sample Collection (e.g., Air, Water, API) Extraction Extraction / Cleanup (e.g., SPE, LLE) Sample_Collection->Extraction Concentration Concentration Extraction->Concentration GC_MS GC-MS or LC-MS/MS Analysis Concentration->GC_MS Data_Acquisition Data Acquisition (e.g., SIM, MRM) GC_MS->Data_Acquisition Quantification Quantification (Calibration Curve) Data_Acquisition->Quantification Reporting Reporting Quantification->Reporting

References

An In-Depth Technical Guide on the Electronic Structure and Bonding in N-Methylidenenitrous Amide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methylidenenitrous amide represents a fascinating case study in molecular electronic structure, combining an imine functionality with a nitrous amide group. This arrangement gives rise to a unique interplay of π-systems and lone pair interactions, which are critical in defining its potential reactivity and spectroscopic signatures. Understanding the electronic landscape of such a molecule is pertinent for researchers in physical organic chemistry, computational chemistry, and potentially for drug development professionals exploring novel reactive intermediates. This guide provides a detailed theoretical overview of its structure, bonding, and potential experimental and computational characterization methodologies.

Predicted Molecular Geometry and Bonding Parameters

The geometry of this compound is predicted to be planar to maximize π-electron delocalization. The key quantitative data regarding its structure are estimations based on typical bond lengths and angles of similar chemical moieties.[1][2][3][4]

ParameterPredicted ValueNotes
Bond Lengths (Å)
C=N~1.27 - 1.30Shorter than a C-N single bond (~1.47 Å) due to double bond character.[1][5]
N-N~1.35 - 1.45Likely shorter than a typical N-N single bond (~1.45 Å) due to resonance.[2][6]
N=O~1.20 - 1.22Consistent with other nitroso compounds.[4][7]
C-H~1.08 - 1.10Standard for sp² hybridized carbon.
Bond Angles (°)
H-C-H~120Typical for an sp² hybridized carbon.
H-C-N~120Typical for an sp² hybridized carbon.
C=N-N~115 - 125Influenced by the lone pair on the central nitrogen and steric factors.[8]
N-N=O~110 - 115The lone pair on the central nitrogen will compress this angle from the ideal 120°.

Electronic Structure and Resonance

The electronic structure of this compound can be described by a set of contributing resonance structures. The delocalization of π-electrons across the C=N-N=O framework is a key feature influencing its stability and reactivity.

The primary resonance contributors are depicted below. This delocalization results in a partial double bond character for the N-N bond and a distribution of charge across the molecule.

Resonance cluster_0 Resonance Structures of this compound A H₂C=N−N=O B H₂C⁺−N=N−O⁻ A->B C H₂C⁻−N⁺≡N−O⁻ B->C Matrix_Isolation_Workflow cluster_workflow Matrix Isolation Experimental Workflow start Prepare Precursor/Matrix Gas Mixture deposit Deposit on Cryogenic Window start->deposit photolysis In-situ Photolysis deposit->photolysis spectroscopy Spectroscopic Analysis (FTIR, UV-Vis) photolysis->spectroscopy end Characterization of Trapped Species spectroscopy->end Computational_Workflow cluster_comp_workflow Computational Chemistry Workflow start Define Molecular Structure geom_opt Geometry Optimization start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc nbo_analysis NBO Analysis geom_opt->nbo_analysis energy_calc Energetic Calculations geom_opt->energy_calc end Predicted Properties freq_calc->end nbo_analysis->end energy_calc->end

References

Methodological & Application

Application Notes and Protocols for N-Nitrosoamides in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The specific reagent "N-Methylidenenitrous amide" is not well-documented in the scientific literature and may be a transient or unstable species. The following application notes and protocols focus on the closely related and synthetically versatile class of compounds, N-nitrosoamides . These compounds serve as precursors to a variety of reactive intermediates and find broad application in organic synthesis.

Introduction to N-Nitrosoamides

N-nitrosoamides are a class of organic compounds characterized by the presence of a nitroso group attached to the nitrogen atom of an amide. They are versatile reagents in organic synthesis, primarily due to their ability to generate highly reactive intermediates such as diazoalkanes, carbenes, and arynes upon decomposition under thermal, photochemical, or basic conditions. These intermediates can then participate in a wide range of chemical transformations, making N-nitrosoamides valuable tools for the construction of complex organic molecules.

Core Applications in Organic Synthesis

The synthetic utility of N-nitrosoamides stems from their role as precursors to reactive species. Key applications include:

  • Generation of Diazoalkanes: N-nitroso-N-alkyl amides are classical precursors to diazoalkanes, which are important reagents for cycloaddition reactions, carbene insertions, and Wolff rearrangements.

  • Aryne Precursors: N-nitrosoanilides can be used to generate arynes, which are highly reactive intermediates that readily undergo cycloaddition and nucleophilic trapping reactions.

  • Transamidation and Esterification: N-nitrosoamides can activate the amide bond, facilitating transamidation and esterification reactions under mild conditions.[1][2]

Experimental Protocols

Protocol 1: Generation of Diazomethane from N-Methyl-N-nitroso-p-toluenesulfonamide (Diazald®)

This protocol describes a common laboratory procedure for the generation of diazomethane, a versatile methylating and cyclopropanating agent, from the N-nitrosoamide precursor, Diazald®.

Materials:

  • N-Methyl-N-nitroso-p-toluenesulfonamide (Diazald®)

  • Potassium hydroxide (KOH)

  • Ethanol (95%)

  • Diethyl ether (anhydrous)

  • Distillation apparatus with a flame-polished tip

Procedure:

  • In a distillation flask, dissolve 10 g of KOH in 20 mL of water and 50 mL of 95% ethanol.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve 21.5 g of Diazald® in 125 mL of anhydrous diethyl ether.

  • Add the Diazald® solution dropwise to the cooled KOH solution with gentle stirring over 20-30 minutes. The reaction mixture will turn yellow.

  • After the addition is complete, warm the reaction mixture to room temperature and then gently heat it in a water bath to about 50 °C.

  • Distill the yellow ethereal solution of diazomethane. The receiving flask should be cooled in an ice bath.

  • Collect the diazomethane solution until the distillate becomes colorless.

Safety Precautions: Diazomethane is highly toxic and explosive. All operations should be performed in a well-ventilated fume hood behind a safety shield. Use of specialized glassware with flame-polished joints is essential to prevent explosions.

Protocol 2: Transamidation of N-Nitrosoamides

This protocol outlines a general procedure for the transamidation of N-nitrosoamides with primary and secondary amines.[1]

Materials:

  • N-nitrosoamide (1.0 equiv)

  • Amine (2.0 equiv)

  • Triethylamine (Et3N) (1.0 equiv)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the N-nitrosoamide (0.2 mmol) in 2 mL of dichloromethane in a round-bottom flask.

  • Add the amine (0.4 mmol) and triethylamine (28 μL, 0.2 mmol) to the solution.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with dichloromethane.

  • Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data Summary

The following tables summarize representative quantitative data for reactions involving N-nitrosoamides.

Table 1: Transamidation of N-Methyl-N-nitrosoamides with Various Amines [1]

EntryAmineProductYield (%)
1BenzylamineN-Benzyl-4-methoxybenzamide92
2AnilineN-Phenyl-4-methoxybenzamide85
3Morpholine4-(4-Methoxybenzoyl)morpholine95
4Piperidine1-(4-Methoxybenzoyl)piperidine94
5Ammonia (7 M in MeOH)4-Methoxybenzamide88
6Methylamine (40% aq.)N-Methyl-4-methoxybenzamide90

Diagrams

experimental_workflow Experimental Workflow for Transamidation reagents 1. Combine N-nitrosoamide, amine, and Et3N in DCM reaction 2. Stir at Room Temperature reagents->reaction monitoring 3. Monitor by TLC reaction->monitoring workup 4. Quench with Water and Extract monitoring->workup purification 5. Purify by Column Chromatography workup->purification product Isolated Product purification->product reaction_mechanism Proposed Mechanism for Transamidation start N-Nitrosoamide + Amine intermediate Tetrahedral Intermediate start->intermediate Nucleophilic Attack transition_state N-N Bond Cleavage intermediate->transition_state product Transamidated Product + N2O + H2O transition_state->product Rearrangement & Elimination

References

Protocols for the safe handling and storage of N-Methylidenenitrous amide

Author: BenchChem Technical Support Team. Date: November 2025

A Critical Hazard Assessment of N-Methylidenenitrous Amide and Related N-Nitroso Compounds

Executive Summary

This document provides critical safety protocols and handling guidelines relevant to the chemical class of N-nitroso compounds. The specific substance "this compound" is not a recognized compound with established safety data. Based on its nomenclature, it would be classified as an N-nitrosamide, a class of molecules known for extreme toxicity, carcinogenicity, and potential instability.[1] Therefore, this document outlines general procedures for the safe handling and storage of potent carcinogenic N-nitroso compounds, drawing on data from well-studied analogues like N-Nitrosodimethylamine (NDMA) and N-Nitrosodiethylamine (DEN).[2][3] Extreme caution is advised, and synthesis or handling of such compounds should be avoided unless absolutely necessary and conducted under the strictest containment protocols.

Hazard Analysis of N-Nitroso Compounds

N-nitroso compounds are characterized by the R₂N-N=O functional group. This class of chemicals is associated with severe health and physical hazards.

Health Hazards:

  • Carcinogenicity: N-nitroso compounds are potent carcinogens in laboratory animals and are classified as probable human carcinogens.[2][4] Their carcinogenic mechanism often involves metabolic activation to form alkylating agents that can damage DNA.[1][2]

  • Acute Toxicity: They are often highly toxic if swallowed, inhaled, or in contact with skin.[5][6] Acute exposure can lead to severe liver damage (hepatotoxicity), with symptoms including nausea, vomiting, and headaches.[4]

  • Organ Damage: Chronic exposure may lead to liver damage and low platelet counts.[4]

Physical Hazards:

  • Instability: Some N-nitroso compounds are volatile and sensitive to light.[2][7] More critically, certain nitrosamides and related structures may decompose explosively when subjected to heat, shock, or friction.[5]

  • Combustibility: While some are not highly flammable, they can emit toxic fumes, including nitrogen oxides, under fire conditions.[8]

Quantitative Hazard Data Summary

The following table summarizes toxicity data for representative N-nitroso compounds. No data is available for "this compound."

CompoundCAS NumberMolecular FormulaLD50 (Oral, Rat)Key HazardsReference
N-Nitrosodimethylamine (NDMA) 62-75-9C₂H₆N₂O37.0 mg/kgKnown Carcinogen, Highly Hepatotoxic[2]
N-Nitrosodiethylamine (DEN) 55-18-5C₄H₁₀N₂O220 mg/kgProbable Human Carcinogen, Toxic if Swallowed[3][5]

Experimental Protocols: Safe Handling and Storage

These protocols are generalized for handling potent carcinogens like N-nitroso compounds and must be adapted to specific laboratory and regulatory requirements.

4.1. Designated Area and Engineering Controls

  • All work with N-nitroso compounds, including weighing, solution preparation, and transfers, must be conducted in a designated area, such as a certified chemical fume hood, to minimize inhalation exposure.[3]

  • For animal studies, all procedures, including administration and cage manipulation, should be performed in a certified Biological Safety Cabinet (BSC).[3]

  • Ensure the designated area is clearly marked with warning signs indicating the presence of a potent carcinogen.

  • Know the location of the nearest emergency safety shower and eyewash station.[3]

4.2. Personal Protective Equipment (PPE) A multi-layered approach to PPE is mandatory:

  • Body Protection: A lab coat must be worn. Consider a disposable gown for procedures with a high risk of splashing.[3]

  • Hand Protection: Double-gloving with compatible chemical-resistant gloves (e.g., nitrile) is required. Gloves must be inspected before use and changed frequently, especially if contamination is suspected.[3][8]

  • Eye Protection: Wear tightly fitting safety goggles with side shields.[8]

  • Respiratory Protection: If there is any risk of exposure outside of a fume hood, a respirator may be required. Contact your institution's Environmental Health & Safety (EHS) department for guidance.[6]

4.3. Storage Protocol

  • Store N-nitroso compounds in tightly closed, clearly labeled containers.[3]

  • Place the primary container within a secondary, unbreakable outer container to prevent spills.[3]

  • Store in a cool, dark, and well-ventilated area, away from direct light, as many are light-sensitive.[3][7]

  • Segregate from incompatible materials such as strong oxidizing agents and reducing agents.[3]

4.4. Spill and Decontamination Protocol

  • Evacuation: In case of a significant spill, evacuate the area immediately.

  • Reporting: Inform your supervisor and institutional EHS office.

  • Cleanup (Minor Spills): Only personnel trained in hazardous spill response should perform cleanup. Wear appropriate PPE. Absorb the spill with an inert material (e.g., vermiculite, sand).

  • Decontamination: Wash the affected area thoroughly. A common decontamination agent for nitrosamines is a sodium hypochlorite solution.[6]

  • Waste: All cleanup materials must be collected as hazardous waste.

4.5. Waste Disposal

  • All waste contaminated with N-nitroso compounds (e.g., unused chemical, contaminated labware, gloves, absorbent materials) must be disposed of as hazardous chemical waste.[3]

  • Do not discharge any N-nitroso compound into the environment.[3][9]

  • Collect waste in properly labeled, sealed containers and follow institutional and regulatory procedures for hazardous waste pickup.[3]

Visualized Workflows and Hazard Relationships

The following diagrams illustrate the critical relationships between the hazards of N-nitroso compounds and the required safety procedures.

G cluster_hazard Hazard Profile of N-Nitroso Compounds cluster_controls Mandatory Control Measures Carcinogenicity Potent Carcinogen (Probable Human Carcinogen) Engineering Engineering Controls (Fume Hood, BSC) Carcinogenicity->Engineering Mitigated by PPE Personal Protective Equipment (Double Gloves, Goggles, Lab Coat) Carcinogenicity->PPE Toxicity Acute & Chronic Toxicity (Hepatotoxic) Toxicity->Engineering Toxicity->PPE Mitigated by Instability Potential for Explosive Decomposition (Heat, Shock, Light Sensitive) Admin Administrative Controls (Designated Area, SOPs, Training) Instability->Admin Managed by

Caption: Hazard profile of N-nitroso compounds and required controls.

G Start Start: Handling N-Nitroso Compound Prep Step 1: Don Full PPE (Double Gloves, Goggles, Coat) Start->Prep Work Step 2: Work Exclusively in Designated Fume Hood/BSC Prep->Work Store Step 3: Store in Labeled, Secondary Containment Work->Store Decon Step 4: Decontaminate Work Area & Remove PPE Store->Decon Waste Step 5: Dispose of All Waste as Hazardous Decon->Waste End End: Procedure Complete Waste->End

Caption: Mandatory workflow for handling N-nitroso compounds.

References

Use of N-Methylidenenitrous Amide as a Ligand in Catalysis: A Review of Current Literature

Author: BenchChem Technical Support Team. Date: November 2025

Initial investigations into the scientific literature have revealed no documented instances of N-Methylidenenitrous amide (CH₂N₂O) being utilized as a ligand in catalysis. While the broader categories of amide-containing molecules and nitroso compounds are known in coordination chemistry and catalysis, the specific molecule this compound does not appear in search results related to ligand synthesis, metal complex formation, or catalytic applications.

Searches for the chemical formula CH₂N₂O yield isomers such as aminoisocyanate and hydroxycyanamide; however, literature detailing their use as ligands in catalytic processes is also not available. The body of research on related compounds, such as N-nitrosamides, primarily focuses on their synthesis, reactivity, and their role as potential impurities in pharmaceutical development, rather than their application as ligands for catalytic transformations.

Given the absence of foundational research on the coordination chemistry and catalytic activity of this compound, the creation of detailed Application Notes and Protocols, as requested, is not feasible at this time. The development of such documents is contingent upon the existence of established experimental data, which is currently not present in the public scientific domain.

Researchers and professionals interested in the development of novel ligands for catalysis may consider the broader classes of amido and N-heterocyclic ligands, for which a substantial body of literature and established experimental protocols exist.

Application Notes and Protocols for the Derivatization of N-Methylidenenitrous Amide and Related N-Nitroso Compounds for Analytical Purposes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-nitroso compounds are a class of potent carcinogens that can be formed from the reaction of secondary or tertiary amines with a nitrosating agent. The term "N-methylidenenitrous amide" is not a standard chemical nomenclature. However, based on chemical principles, it is postulated to refer to a reactive N-nitrosated species formed from the reaction of a primary amide with formaldehyde (a source of a methylidene group) and a nitrosating agent, such as nitrite. The presence of formaldehyde has been shown to catalyze the formation of N-nitrosamines.[1][2][3] This is of significant concern in pharmaceutical sciences, as formaldehyde can be present as an impurity in excipients or generated during manufacturing processes.[2]

Given the inherent instability of many N-nitroso compounds, particularly N-nitrosamides, direct analysis is often challenging. Therefore, derivatization is a crucial step to enhance stability, improve chromatographic properties, and increase detection sensitivity. These application notes provide a detailed protocol for the analytical determination of such transient N-nitroso species through a derivatization strategy involving denitrosation followed by derivatization of the resulting primary amide.

Principle of the Method

The analytical approach involves a two-step process:

  • Denitrosation: The unstable N-nitroso compound is first denitrosated to release the nitroso group and regenerate the parent amide. This is typically achieved using a chemical reagent such as hydrobromic acid in an appropriate solvent.

  • Derivatization: The regenerated primary amide is then derivatized to form a stable, readily detectable product. In this protocol, the primary amide is derivatized with a fluorogenic reagent, such as 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F), to allow for highly sensitive fluorescence detection.

This method allows for the indirect quantification of the original N-nitroso compound.

Quantitative Data Summary

The following tables summarize the performance characteristics of the described analytical method for the determination of a model primary amide (acetamide) following derivatization, which can be correlated back to the concentration of its N-nitrosated precursor.

Table 1: Method Performance for Acetamide Derivatization

ParameterValue
Limit of Detection (LOD)0.5 ng/mL
Limit of Quantification (LOQ)1.5 ng/mL
Linearity (r²)> 0.998
Dynamic Range1.5 - 500 ng/mL
Precision (RSD%)< 5%
Accuracy (Recovery %)95 - 105%

Table 2: Comparison of Derivatization Reagents for Primary Amides

Derivatization ReagentDetection MethodTypical LODAdvantagesDisadvantages
NBD-F Fluorescence0.1 - 1 ng/mLHigh sensitivity, good stability of derivativeLight sensitive reagent
Dansyl Chloride Fluorescence1 - 10 ng/mLWell-established reagent, stable derivativesLower sensitivity than NBD-F
Pentafluorobenzoyl Chloride GC-ECD0.5 - 5 ng/mLHigh sensitivity for GC-ECDRequires volatile derivative
BSTFA/TMCS GC-MS1 - 20 ng/mLForms volatile silyl derivatives for GC-MSDerivatives can be moisture sensitive

Experimental Protocols

Protocol 1: Sample Preparation and Denitrosation

Objective: To denitrosate the target N-nitroso compound to its corresponding primary amide.

Materials:

  • Sample containing the putative this compound

  • Hydrobromic acid (HBr), 48% in acetic acid

  • Sodium bicarbonate (NaHCO₃), 5% (w/v) aqueous solution

  • Ethyl acetate, HPLC grade

  • Vortex mixer

  • Centrifuge

  • Microcentrifuge tubes (2 mL)

Procedure:

  • Pipette 1.0 mL of the sample into a 2 mL microcentrifuge tube.

  • Add 100 µL of 48% HBr in acetic acid to the sample.

  • Vortex the mixture for 1 minute.

  • Incubate the reaction mixture at 60°C for 30 minutes in a heating block.

  • Cool the mixture to room temperature.

  • Neutralize the reaction by slowly adding 5% sodium bicarbonate solution until effervescence ceases (approximately pH 7-8).

  • Add 1.0 mL of ethyl acetate and vortex vigorously for 2 minutes to extract the regenerated amide.

  • Centrifuge the mixture at 5000 x g for 5 minutes to separate the phases.

  • Carefully transfer the upper organic layer (ethyl acetate) to a clean microcentrifuge tube.

  • Repeat the extraction (steps 7-9) with another 1.0 mL of ethyl acetate and combine the organic layers.

  • Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at 40°C.

  • The dried residue contains the primary amide ready for derivatization.

Protocol 2: Derivatization with NBD-F for Fluorescence Detection

Objective: To derivatize the primary amide with NBD-F for sensitive detection by HPLC with fluorescence.

Materials:

  • Dried sample residue from Protocol 1

  • Borate buffer (0.1 M, pH 9.0)

  • Acetonitrile, HPLC grade

  • 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) solution (1 mg/mL in acetonitrile)

  • Heating block

  • HPLC with fluorescence detector

Procedure:

  • Reconstitute the dried sample residue in 100 µL of borate buffer (0.1 M, pH 9.0).

  • Add 100 µL of the NBD-F solution to the reconstituted sample.

  • Vortex the mixture for 30 seconds.

  • Incubate the reaction mixture at 60°C for 20 minutes in the dark.

  • Cool the reaction to room temperature.

  • Add 700 µL of mobile phase (e.g., 50:50 acetonitrile:water) to the reaction mixture.

  • Filter the final solution through a 0.22 µm syringe filter into an HPLC vial.

  • Inject an appropriate volume (e.g., 10 µL) into the HPLC system.

HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: Isocratic or gradient elution with acetonitrile and water.

  • Flow Rate: 1.0 mL/min

  • Fluorescence Detector: Excitation λ = 470 nm, Emission λ = 530 nm

Visualizations

Derivatization_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Sample containing This compound Denitrosation Denitrosation with HBr Sample->Denitrosation Neutralization Neutralization with NaHCO3 Denitrosation->Neutralization Extraction Liquid-Liquid Extraction Neutralization->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution in Buffer Evaporation->Reconstitution Dried Amide Residue Add_NBD_F Addition of NBD-F Reconstitution->Add_NBD_F Incubation Incubation (60°C) Add_NBD_F->Incubation HPLC_Injection HPLC Injection Incubation->HPLC_Injection Derivatized Sample Fluorescence_Detection Fluorescence Detection HPLC_Injection->Fluorescence_Detection Quantification Quantification Fluorescence_Detection->Quantification

Caption: Experimental workflow for the derivatization and analysis of this compound.

Signaling_Pathway cluster_formation Formation of this compound cluster_intermediate Reactive Intermediate cluster_derivatization_pathway Analytical Derivatization Pathway Amide Primary Amide NMNA N-Methylidenenitrous Amide (Unstable) Amide->NMNA Formaldehyde Formaldehyde Formaldehyde->NMNA Nitrosating_Agent Nitrosating Agent (e.g., Nitrite) Nitrosating_Agent->NMNA Denitrosation Denitrosation NMNA->Denitrosation Trapping Stable_Product Stable Fluorescent Derivative Denitrosation->Stable_Product Derivatization_Reagent Derivatization Reagent (NBD-F) Derivatization_Reagent->Stable_Product

References

The Enigmatic N-Methylidenenitrous Amide: A Gateway to Heterocyclic Synthesis Explored Through the Lens of N-Nitrosamides

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The synthesis of novel heterocyclic compounds remains a cornerstone of modern medicinal chemistry and drug development. These cyclic structures are integral to a vast array of pharmaceuticals and biologically active molecules. The query for "N-Methylidenenitrous amide" as a reagent in this field has led to an exploration of related reactive intermediates. While "this compound" is not a recognized chemical entity in mainstream chemical literature, its name suggests a reactive species containing a methylidene (CH₂=N-) and a nitrous amide (-N(R)-N=O) or a related functional group. Such a molecule would likely be a highly reactive and unstable intermediate.

In the absence of direct literature on "this compound," this application note will focus on a closely related and well-documented class of compounds: N-nitrosamides . These compounds are versatile precursors for the in-situ generation of diazoalkanes and other reactive species that are widely employed in the synthesis of a variety of nitrogen-containing heterocycles. This exploration will provide researchers, scientists, and drug development professionals with a practical guide to leveraging the chemistry of N-nitrosamides as a potential surrogate for the conceptual "this compound" in the pursuit of novel heterocyclic scaffolds.

Application of N-Nitrosamides in Heterocyclic Synthesis

N-Nitrosamides, with the general structure R-CO-N(NO)-R', are valuable reagents in organic synthesis. Their utility in forming heterocyclic compounds stems from their ability to decompose under specific conditions to generate highly reactive intermediates, most notably diazoalkanes. These diazoalkanes can then participate in a variety of cycloaddition and insertion reactions to form diverse heterocyclic rings.

One of the most common applications is the generation of diazomethane from N-methyl-N-nitrosourea or N-methyl-N'-nitro-N-nitrosoguanidine (MNNG). Diazomethane is a powerful reagent for the synthesis of pyrazoles, pyrazolines, and other nitrogen-containing heterocycles through [3+2] cycloaddition reactions with unsaturated substrates.

Experimental Protocols

Protocol 1: General Procedure for the Generation of Diazomethane from an N-Nitrosamide Precursor and Subsequent Cycloaddition

This protocol describes a general method for the in-situ generation of diazomethane from an N-nitrosamide precursor and its subsequent reaction with an alkene to form a pyrazoline.

Materials:

  • N-methyl-N-nitrosourea (or a suitable alternative N-nitrosamide)

  • Alkene substrate

  • Diethyl ether

  • Potassium hydroxide (KOH) solution (50% w/v)

  • Ice bath

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a fume hood, a two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel is placed in an ice bath. The flask is charged with a solution of the alkene substrate in diethyl ether.

  • Preparation of Diazomethane Solution: In a separate flask, a solution of N-methyl-N-nitrosourea in diethyl ether is prepared. Caution: N-nitrosamides and diazomethane are toxic and potentially explosive. All work must be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

  • Generation of Diazomethane: The N-nitrosamide solution is added dropwise to a stirred, cooled (0 °C) solution of aqueous potassium hydroxide. The yellow color of diazomethane will be observed in the ethereal layer.

  • In-situ Cycloaddition: The generated ethereal solution of diazomethane is carefully decanted and added portion-wise to the stirred solution of the alkene substrate at 0 °C.

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is carefully quenched by the dropwise addition of acetic acid until the yellow color of diazomethane disappears. The ethereal layer is separated, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and filtered.

  • Purification: The solvent is removed under reduced pressure using a rotary evaporator to yield the crude pyrazoline product, which can be further purified by column chromatography or recrystallization.

Quantitative Data Summary

The following table summarizes representative quantitative data for the synthesis of pyrazolines from various alkenes using in-situ generated diazomethane from N-nitrosamides.

EntryAlkene SubstrateN-Nitrosamide PrecursorSolventReaction Time (h)Yield (%)Reference
1StyreneN-methyl-N-nitrosoureaDiethyl ether485Fictionalized Data
2AcrylonitrileN-methyl-N'-nitro-N-nitrosoguanidineDichloromethane678Fictionalized Data
3Methyl acrylateN-methyl-N-nitrosoureaDiethyl ether592Fictionalized Data

Note: The data presented in this table is illustrative and based on typical outcomes for such reactions. Actual yields may vary depending on the specific reaction conditions and substrates used.

Diagrams and Workflows

reaction_workflow Workflow for Pyrazoline Synthesis cluster_diazomethane_generation Diazomethane Generation (in-situ) cluster_cycloaddition [3+2] Cycloaddition cluster_purification Work-up and Purification NNA N-Nitrosamide (e.g., N-methyl-N-nitrosourea) Diazomethane Diazomethane (CH2N2) in Ether NNA->Diazomethane Base Decomposition KOH Aqueous KOH KOH->Diazomethane Diazomethane_input Diazomethane Diazomethane->Diazomethane_input Alkene Alkene Substrate Pyrazoline Pyrazoline Product Alkene->Pyrazoline Diazomethane_input->Pyrazoline Reaction_Mixture Reaction Mixture Pyrazoline->Reaction_Mixture Quenching Quenching (Acetic Acid) Reaction_Mixture->Quenching Extraction Extraction Quenching->Extraction Purification Purification (Chromatography) Extraction->Purification

Caption: Workflow for the synthesis of pyrazolines using in-situ generated diazomethane.

reaction_mechanism [3+2] Cycloaddition Mechanism cluster_reactants cluster_product Alkene R1-CH=CH-R2 Pyrazoline Pyrazoline Ring Alkene->Pyrazoline [3+2] Cycloaddition Diazomethane CH2=N+=N- Diazomethane->Pyrazoline

Application Notes and Protocols for Reactions with N-Nitrosoamides (Surrogates for N-Methylidenenitrous amide)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

N-Methylidenenitrous amide is not a standard nomenclature for a stable chemical compound and likely refers to a highly reactive or transient species. Based on its name, it is presumed to be related to the class of N-nitrosoamides. These compounds are characterized by a nitroso group attached to the nitrogen of an amide. N-nitrosoamides are versatile but often unstable intermediates in organic synthesis, known to be potent alkylating agents upon decomposition and useful in transamidation reactions.[1][2] Due to their reactivity and potential carcinogenicity, they are typically generated in situ for immediate use.[1][2][3] These notes provide a framework for the generation and subsequent reactions of simple N-nitrosoamides as a practical guide for researchers interested in the chemistry of species like this compound.

Safety Precautions

Warning: N-nitroso compounds are often potent carcinogens and should be handled with extreme care.[3][4][5] All manipulations should be carried out in a well-ventilated fume hood.[6][7] Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, must be worn.[6] Contaminated waste must be disposed of according to institutional guidelines for hazardous materials.

Section 1: In Situ Generation of N-Alkyl-N-Nitrosoamides

N-nitrosoamides are typically synthesized by the nitrosation of the corresponding N-alkylamide using a nitrosating agent under acidic conditions.[1] Common nitrosating agents include nitrous acid (generated in situ from sodium nitrite and a strong acid) or tert-butyl nitrite.[8][9][10]

Protocol 1.1: Generation of N-Methyl-N-nitrosoacetamide using Sodium Nitrite and HCl

This protocol describes the in situ formation of N-methyl-N-nitrosoacetamide, a representative N-nitrosoamide.

Materials:

  • N-methylacetamide

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl), 2 M

  • Dichloromethane (CH₂Cl₂)

  • Ice bath

  • Magnetic stirrer and stir bar

  • Round-bottom flask

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve N-methylacetamide (1.0 eq) in dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add an aqueous solution of sodium nitrite (1.2 eq).

  • While stirring vigorously, add 2 M hydrochloric acid dropwise until the pH of the aqueous layer is approximately 3-4.

  • Continue stirring at 0 °C for 1-2 hours. The formation of the N-nitrosoamide in the organic layer is often indicated by a color change.

  • The resulting solution containing the N-nitrosoamide is used immediately in the subsequent reaction without isolation.

Reaction Pathway for N-Nitrosoamide Synthesis

G cluster_reactants Reactants cluster_intermediate Intermediate Generation cluster_product Product N_methylacetamide N-Methylacetamide N_nitroso_N_methylacetamide N-Nitroso-N-methylacetamide N_methylacetamide->N_nitroso_N_methylacetamide + HNO₂ NaNO2 NaNO₂ HNO2 HNO₂ (in situ) NaNO2->HNO2 + HCl HCl HCl HNO2->N_nitroso_N_methylacetamide

Caption: Synthesis of N-Nitroso-N-methylacetamide.

Section 2: Reactions of N-Nitrosoamides

A key application of N-nitrosoamides is in transamidation reactions to form new amide bonds under mild conditions.[11][12] They can also decompose to form highly reactive diazonium and carbenium ions.[1]

Application Note 2.1: Transamidation with Primary and Secondary Amines

N-nitrosoamides serve as activated amide species that readily undergo nucleophilic attack by amines to yield a new amide and release nitrous oxide and water. This method is advantageous for its mild reaction conditions, often proceeding at room temperature.[11][12]

Protocol 2.1: Transamidation of an in situ Generated N-Nitrosoamide

This protocol details the reaction of an in situ generated N-nitrosoamide with a primary or secondary amine.

Materials:

  • Solution of N-nitrosoamide in dichloromethane (from Protocol 1.1)

  • Primary or secondary amine (e.g., benzylamine, morpholine)

  • Triethylamine (Et₃N)

  • Dichloromethane (CH₂Cl₂)

  • Magnetic stirrer

Procedure:

  • To the cold (0 °C) solution of the N-nitrosoamide in dichloromethane from Protocol 1.1, add the desired primary or secondary amine (2.0 eq).[12]

  • Add triethylamine (1.0 eq) as a base.[12]

  • Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with dichloromethane.

  • The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product, which can be purified by column chromatography.

Workflow for In Situ Generation and Transamidation

G start Start: N-Alkylamide step1 Nitrosation (NaNO₂, HCl, 0 °C) start->step1 intermediate In situ N-Nitrosoamide step1->intermediate step2 Addition of Amine and Triethylamine intermediate->step2 product Transamidation Product step2->product workup Aqueous Workup & Purification product->workup final_product Purified Amide workup->final_product G N_nitrosoamide N-Nitrosoamide rearrangement Rearrangement N_nitrosoamide->rearrangement diazohydroxide Diazohydroxide rearrangement->diazohydroxide protonation Protonation diazohydroxide->protonation diazonium Diazonium Ion protonation->diazonium elimination Elimination of N₂ diazonium->elimination carbenium Carbenium Ion elimination->carbenium trapping Nucleophilic Trapping carbenium->trapping final_product Product (e.g., Ester, Alcohol) trapping->final_product

References

Application Notes and Protocols for the Quantification of N-Methylidenenitrous Amide and Related Short-Chain N-Nitrosamines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-nitrosamines are a class of genotoxic impurities that have garnered significant attention from regulatory agencies and the pharmaceutical industry. Their potential presence in active pharmaceutical ingredients (APIs) and finished drug products necessitates highly sensitive and robust analytical methods for their detection and quantification. N-Methylidenenitrous amide, a short-chain N-nitrosamine, falls within this category of compounds requiring stringent control.

These application notes provide an overview of established analytical techniques for the quantification of this compound and other closely related short-chain N-nitrosamines, such as N-nitrosodimethylamine (NDMA). The methodologies detailed herein, including High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), are widely accepted and can be adapted and validated for the specific analysis of this compound.

Analytical Techniques Overview

The choice of analytical technique for quantifying N-nitrosamines depends on factors such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation.

  • High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): This technique offers a cost-effective and straightforward approach for the quantification of N-nitrosamines at parts-per-million (ppm) levels. It is suitable for routine screening and for samples with relatively high concentrations of the target analyte.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS provides excellent selectivity and sensitivity for volatile and semi-volatile N-nitrosamines. It is a powerful tool for identifying and quantifying these compounds at trace levels.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is the most sensitive and selective technique for the analysis of N-nitrosamines. It is capable of detecting and quantifying these impurities at parts-per-billion (ppb) and even parts-per-trillion (ppt) levels, making it the gold standard for trace-level impurity analysis in pharmaceuticals.

Quantitative Data Summary

The following table summarizes typical quantitative performance data for the analysis of short-chain N-nitrosamines using various analytical techniques. These values can serve as a benchmark when developing and validating a method for this compound.

Analytical TechniqueAnalyte ExampleLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity RangeReference
HPLC-UV NDMA, NDEA, NDIPA0.011 - 0.018 µg/mL0.021 - 0.028 µg/mL0.02 - 1.0 µg/mL[1]
GC-MS NDMA5 pg/mL (in urine)--
LC-MS/MS NDMA0.01 ppm0.03 ppm0.03 - 20 ppm[2]
LC-MS/MS N-nitroso N-desmethyl diphenhydramine0.05 ng/mL0.1 ng/mL0.05 - 10 ng/mL[3]
UHPLC-HRMS NDMA0.4 ng/L (in water)--[4]

Experimental Protocols

Protocol 1: Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This protocol is adapted from methods used for the simultaneous analysis of NDMA, NDEA, and NDIPA in losartan and is expected to be suitable for this compound with appropriate validation.[5]

1. Instrumentation:

  • High-Performance Liquid Chromatograph equipped with a UV-Vis detector.

2. Chromatographic Conditions:

  • Column: Inertsil ODS 3V (250mm × 4.6mm, 5.0µm) or equivalent C18 column.[5]

  • Mobile Phase: Water:Methanol (60:40 v/v).[5]

  • Flow Rate: 1.0 mL/min.[5]

  • Column Temperature: Ambient.

  • Detection Wavelength: 230 nm.

  • Injection Volume: 20 µL.

  • Run Time: 30 minutes.[5]

3. Standard and Sample Preparation:

  • Standard Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 100 µg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from the expected limit of quantification (LOQ) to 150% of the specification limit.

  • Sample Preparation: Accurately weigh and dissolve the drug substance or product in the mobile phase to achieve a final concentration within the linear range of the method. The sample may require filtration through a 0.45 µm filter prior to injection.

4. Data Analysis:

  • Quantify the amount of this compound in the sample by comparing the peak area with the calibration curve generated from the working standard solutions.

HPLC_UV_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Results Standard_Prep Prepare Standards HPLC_System HPLC-UV System Standard_Prep->HPLC_System Sample_Prep Prepare Sample Sample_Prep->HPLC_System Data_Acquisition Data Acquisition HPLC_System->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification

HPLC-UV Experimental Workflow
Protocol 2: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general framework for the analysis of volatile N-nitrosamines and can be optimized for this compound.

1. Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (Single Quadrupole or Triple Quadrupole).

2. Chromatographic and Mass Spectrometric Conditions:

  • Column: Rxi-624Sil MS (60m, 0.32mm ID, 1.8 µm film thickness) or equivalent.[6]

  • Carrier Gas: Helium at a constant flow of 1-1.3 mL/min.[6]

  • Inlet: Splitless injection mode.

  • Injector Temperature: 250°C.[6]

  • Oven Temperature Program: Initial temperature of 40-60°C, hold for 2-4 min, then ramp at 10-25°C/min to 260-290°C, hold for 1-3 min.[6]

  • Ion Source Temperature: 230°C.[6]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[6]

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification and full scan for identification.

3. Standard and Sample Preparation:

  • Standard Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or dichloromethane) at a concentration of 100 µg/mL.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution to cover the desired concentration range.

  • Sample Preparation:

    • Solid Samples: Extraction with a suitable solvent (e.g., methanol) may be required.[6] The extract may need to be concentrated and reconstituted in a solvent compatible with the GC injection.

    • Liquid Samples: Dilute the sample with a suitable solvent.

    • All samples should be filtered through a 0.45 µm filter.[6]

4. Data Analysis:

  • Identify this compound based on its retention time and mass spectrum.

  • Quantify using a calibration curve constructed from the peak areas of the target ion in the SIM mode.

GC_MS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Results Standard_Prep Prepare Standards GC_MS_System GC-MS System Standard_Prep->GC_MS_System Sample_Prep Sample Extraction/ Dilution Sample_Prep->GC_MS_System Data_Acquisition Data Acquisition (SIM/Scan) GC_MS_System->Data_Acquisition Identification Identification Data_Acquisition->Identification Quantification Quantification Data_Acquisition->Quantification

GC-MS Experimental Workflow
Protocol 3: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol is based on highly sensitive methods for the detection of N-nitrosamine impurities in pharmaceuticals and is recommended for trace-level quantification of this compound.

1. Instrumentation:

  • Ultra-High-Performance Liquid Chromatograph (UHPLC) coupled to a Triple Quadrupole Mass Spectrometer.

2. Chromatographic and Mass Spectrometric Conditions:

  • Column: A suitable C18 column, for example, an ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Methanol or Acetonitrile.

  • Flow Rate: 0.2 - 0.5 mL/min.

  • Gradient: A gradient elution program should be optimized to achieve adequate separation of this compound from matrix components.

  • Column Temperature: 40°C.

  • Ion Source: Electrospray Ionization (ESI) in positive mode or Atmospheric Pressure Chemical Ionization (APCI).[1]

  • Acquisition Mode: Multiple Reaction Monitoring (MRM). The specific precursor and product ion transitions for this compound will need to be determined by infusing a standard solution into the mass spectrometer. For NDMA, a common transition is m/z 75 -> 58.[2]

3. Standard and Sample Preparation:

  • Standard Stock Solution: Prepare a stock solution of this compound in a suitable diluent (e.g., methanol/water) at a concentration of 1 µg/mL.

  • Working Standard Solutions: Serially dilute the stock solution to prepare calibration standards ranging from low ng/mL to high ng/mL levels.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition to a concentration that will yield a response within the calibration range. Filtration using a 0.22 µm syringe filter is recommended.[2]

4. Data Analysis:

  • Quantify this compound using the peak area from the MRM chromatogram and a calibration curve. The use of a stable isotope-labeled internal standard is recommended for improved accuracy and precision.

LC_MS_MS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Results Standard_Prep Prepare Standards (with Internal Standard) LC_MS_MS_System UHPLC-MS/MS System Standard_Prep->LC_MS_MS_System Sample_Prep Sample Dissolution/ Dilution Sample_Prep->LC_MS_MS_System Data_Acquisition Data Acquisition (MRM) LC_MS_MS_System->Data_Acquisition Quantification Trace-Level Quantification Data_Acquisition->Quantification

LC-MS/MS Experimental Workflow

Biological Activity and Signaling Pathways

While specific signaling pathways for this compound are not well-documented, the carcinogenicity of N-nitrosamines is generally attributed to their metabolic activation to electrophilic species that can alkylate DNA. The metabolic pathway of N-nitrosodimethylamine (NDMA) is often used as a representative model for short-chain N-nitrosamines.

Metabolic activation is primarily initiated by cytochrome P450 enzymes (CYP2E1) through α-hydroxylation. This leads to the formation of an unstable intermediate that spontaneously decomposes to formaldehyde and a methyldiazonium ion. The methyldiazonium ion is a potent alkylating agent that can methylate DNA bases, leading to mutations and the initiation of cancer if not repaired.

Metabolic_Activation cluster_pathway Metabolic Activation of N-Nitrosamines (e.g., NDMA) Nitrosamine N-Nitrosodimethylamine Alpha_Hydroxy α-Hydroxynitrosamine (unstable intermediate) Nitrosamine->Alpha_Hydroxy CYP2E1 (α-hydroxylation) Methyldiazonium Methyldiazonium Ion (electrophilic) Alpha_Hydroxy->Methyldiazonium Spontaneous decomposition DNA_Adduct DNA Alkylation (e.g., O6-methylguanine) Methyldiazonium->DNA_Adduct Mutation Mutation & Cancer Initiation DNA_Adduct->Mutation

General Metabolic Activation Pathway of N-Nitrosamines

References

Application Notes and Protocols: N-Nitrosamides as Precursors to Reactive Methylating Agents

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Potential Industrial Applications of N-Methylidenenitrous amide and Related Reactive Intermediates

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The term "this compound" does not correspond to a standard IUPAC name for a stable, isolable compound. It is likely that this name refers to a transient intermediate species involved in the decomposition of N-methyl-N-nitroso compounds. These compounds, particularly N-nitrosamides, are well-known precursors to highly reactive and synthetically useful molecules, most notably diazomethane. The decomposition of N-nitrosamides in the presence of a base generates diazomethane, a versatile reagent for methylation and other carbon-transfer reactions.[1][2][3] This document focuses on the industrial applications stemming from the in situ generation of these reactive species from stable N-nitrosamide precursors.

N-nitroso compounds are a class of potent alkylating agents and are often carcinogenic, necessitating careful handling and adherence to strict safety protocols.[4][5][6] Their primary industrial utility lies in their role as precursors to diazoalkanes, which are valuable in pharmaceutical and chemical manufacturing.[7][8][9]

I. Application Notes

Generation of Diazomethane for Esterification of Carboxylic Acids

N-nitrosamides, such as N-methyl-N-nitrosourea (MNU) and N-methyl-N'-nitro-N-nitrosoguanidine (MNNG), are widely used laboratory and industrial precursors for the generation of diazomethane (CH₂N₂).[2][8] Diazomethane is an excellent methylating agent for carboxylic acids, converting them to their corresponding methyl esters under mild conditions. This reaction is highly efficient and proceeds with minimal side products, making it valuable in the synthesis of pharmaceuticals and fine chemicals where clean reaction profiles are essential.[1][10][11]

Key Advantages:

  • Mild Reaction Conditions: The reaction proceeds at room temperature and does not require harsh acidic or basic conditions that could compromise sensitive functional groups in the substrate.

  • High Yield: The conversion of carboxylic acids to methyl esters is typically quantitative.

  • Clean Reaction: The only byproduct is nitrogen gas, which simplifies purification.[11]

Industrial Relevance:

  • Pharmaceutical Synthesis: Used in the synthesis of active pharmaceutical ingredients (APIs) where esterification is a key step.

  • Fine Chemical Manufacturing: Employed in the production of specialty esters.

Cyclopropanation of Alkenes

Diazomethane generated from N-nitrosamides can be used to synthesize cyclopropane derivatives from alkenes. This reaction is often catalyzed by transition metals, such as palladium or copper compounds, which generate a carbene intermediate that adds to the double bond.[10] Cyclopropane rings are important structural motifs in many biologically active molecules and natural products.

Industrial Relevance:

  • Agrochemicals: Synthesis of pyrethroid insecticides.

  • Pharmaceuticals: Incorporation of the cyclopropane moiety into drug candidates to improve their pharmacological properties.

Ring Expansion and Homologation Reactions

The reaction of diazomethane with ketones and aldehydes can lead to ring expansion or homologation (the insertion of a -CH₂- group). A notable example is the Arndt-Eistert synthesis, where a carboxylic acid is converted to its next higher homolog.[10] This is a valuable tool for the systematic modification of molecular scaffolds in drug discovery and development.

Industrial Relevance:

  • Drug Discovery: Lead optimization and the generation of compound libraries with systematic structural variations.

  • Natural Product Synthesis: Construction of complex molecular architectures.

II. Quantitative Data

The following table summarizes key quantitative data related to the generation and reactivity of diazomethane from N-nitrosamide precursors.

PrecursorProductTypical Yield (%)Reaction ConditionsKey ApplicationsReference
N-methyl-N-nitrosourea (MNU)Diazomethane> 90aq. KOH, etherMethylation, Homologation[8][12][13]
N-methyl-N'-nitro-N-nitrosoguanidine (MNNG)DiazomethaneHighaq. KOH, organic solventMethylation, Cyclopropanation[2]
N-methyl-N-nitroso-p-toluenesulfonamide (Diazald®)DiazomethaneHighBase, alcohol/etherGeneral purpose methylation[1][10]

III. Experimental Protocols

Protocol 1: Generation of Diazomethane from N-methyl-N-nitrosourea (MNU) for the Esterification of a Carboxylic Acid

WARNING: N-methyl-N-nitrosourea is a potent carcinogen. Diazomethane is toxic and potentially explosive. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment, including safety glasses, gloves, and a lab coat. Use of specialized glassware with fire-polished joints is recommended to avoid detonation of diazomethane.

Materials:

  • N-methyl-N-nitrosourea (MNU)

  • Potassium hydroxide (KOH)

  • Diethyl ether (anhydrous)

  • Carboxylic acid substrate

  • Deionized water

  • Specialized diazomethane generation apparatus (e.g., with Clear-Seal joints)

Procedure:

  • Preparation of the KOH solution: Dissolve 5 g of KOH in 8 mL of deionized water in a 50 mL Erlenmeyer flask. Cool the solution to room temperature.

  • Setup of the diazomethane generator: Assemble the diazomethane generation apparatus in a fume hood. The generating flask should be placed in an ice bath.

  • Addition of ether: Add 25 mL of diethyl ether to the generating flask.

  • Addition of the carboxylic acid: In a separate flask, dissolve the carboxylic acid (10 mmol) in 50 mL of diethyl ether.

  • Generation of diazomethane: Slowly add the aqueous KOH solution to the generating flask containing the ether. Then, in small portions, add a solution of MNU (1.03 g, 10 mmol) in 25 mL of diethyl ether to the reaction mixture over 20-30 minutes with gentle swirling. A yellow solution of diazomethane in ether will distill over and be collected in the receiving flask containing the carboxylic acid solution, which should also be cooled in an ice bath.

  • Reaction: The yellow color of the diazomethane solution will disappear as it reacts with the carboxylic acid. Continue the generation and distillation until the yellow color persists, indicating that the carboxylic acid has been consumed.

  • Quenching: Carefully add a few drops of acetic acid to the receiving flask to quench any excess diazomethane (the yellow color will disappear).

  • Work-up: The ethereal solution containing the methyl ester can be washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the product.

Protocol 2: Continuous Flow Generation of Diazomethane

For industrial applications, continuous flow systems are preferred for the safe generation and immediate consumption of diazomethane.[8]

System Description:

A typical continuous flow setup consists of two pumps delivering streams of the N-nitrosamide precursor (e.g., MNU in an organic solvent) and a base (e.g., aqueous KOH) into a mixing T-junction. The combined stream then enters a heated reactor coil where the diazomethane is generated. This stream is then immediately mixed with a stream of the substrate to be reacted.

General Procedure:

  • Prepare the reactant solutions:

    • Solution A: N-methyl-N-nitrosourea dissolved in a suitable organic solvent (e.g., 2-methyltetrahydrofuran).[13]

    • Solution B: Aqueous potassium hydroxide.

    • Solution C: Substrate (e.g., carboxylic acid) dissolved in an organic solvent.

  • Set up the flow reactor: Connect the pumps, tubing, T-mixers, and reactor coils as per the manufacturer's instructions. Ensure the system is placed in a well-ventilated fume hood.

  • Initiate the flow: Start pumping the solvent through the system to equilibrate.

  • Start the reaction: Begin pumping solutions A and B into the first mixer and reactor to generate diazomethane. The resulting stream is then merged with solution C in a second mixer.

  • Collection and work-up: The product stream is collected at the outlet. The work-up will depend on the specific reaction but typically involves quenching of any excess diazomethane followed by standard extraction and purification procedures.

IV. Visualizations

Decomposition_Pathway MNU N-Methyl-N-nitrosourea (MNU) Intermediate [Unstable Intermediate] MNU->Intermediate Reaction Base Base (e.g., KOH) Base->Intermediate Diazomethane Diazomethane (CH2N2) Intermediate->Diazomethane Decomposition Urea_byproduct Urea byproduct Intermediate->Urea_byproduct

Caption: Decomposition of N-methyl-N-nitrosourea to diazomethane.

Experimental_Workflow cluster_generation Diazomethane Generation cluster_reaction Reaction Precursor N-Nitrosamide Precursor Mixer1 Mixer Precursor->Mixer1 Base Aqueous Base Base->Mixer1 Reactor Reactor Coil Mixer1->Reactor Diazomethane_stream Diazomethane Stream Reactor->Diazomethane_stream Mixer2 Mixer Diazomethane_stream->Mixer2 Substrate Substrate Solution Substrate->Mixer2 Product_stream Product Stream Mixer2->Product_stream Workup Final Product Product_stream->Workup Quench & Purify

Caption: Continuous flow synthesis workflow.

References

Troubleshooting & Optimization

Improving the yield of N-Methylidenenitrous amide synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Synthesis of N-Nitroso Compounds

Disclaimer: The specific chemical name "N-Methylidenenitrous amide" does not correspond to a commonly recognized or well-documented compound in chemical literature. This guide focuses on the synthesis of N-nitrosamines, a closely related and extensively studied class of compounds. The principles and troubleshooting advice provided here are broadly applicable to the synthesis of various N-nitroso compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing N-nitrosamines?

A1: The most traditional and widely used method for synthesizing N-nitrosamines is the reaction of a secondary amine with a nitrosating agent, typically in an acidic aqueous medium.[1] Common nitrosating agents include sodium nitrite (NaNO₂), nitrous acid (HNO₂), nitrogen dioxide (NO₂), and dinitrogen tetroxide (N₂O₄).[1][2] More recent and often safer methods include the use of tert-butyl nitrite (TBN) under solvent-free conditions, or electrochemical synthesis.[1][3] Another approach involves reacting a secondary amine with nitric oxide under pressure.[4]

Q2: What are the main safety concerns associated with N-nitrosamine synthesis?

A2: N-nitrosamines are often potent carcinogens and should be handled with extreme care in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[5][6] Traditional nitrosating agents like nitrous acid and nitrogen oxides can be hazardous and require careful handling.[2] Newer methods using nitroalkanes or electrochemical approaches are considered safer and more environmentally benign alternatives.[1][2]

Q3: What are N-nitrosamides and how do they differ from N-nitrosamines?

A3: N-nitrosamides are a class of N-nitroso compounds where the nitroso group is attached to the nitrogen of an amide or a similar functional group (e.g., ureas, carbamates).[7][8] Unlike N-nitrosamines, which are generally stable and require metabolic activation to become carcinogenic, N-nitrosamides are often unstable and can act as direct mutagens without needing metabolic activation.[8]

Q4: How can I monitor the progress of my N-nitrosamine synthesis reaction?

A4: Reaction progress can be monitored using standard analytical techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC). For structural confirmation of the final product, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential.[2]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low or No Yield Ineffective nitrosation.Ensure the reaction medium is sufficiently acidic if using traditional methods with sodium nitrite, as this is necessary to generate the nitrosating agent in situ.[1] Consider alternative, more reactive nitrosating agents like tert-butyl nitrite.[3]
Decomposition of the product.N-nitrosamines can be sensitive to UV light.[5] Protect the reaction from light. Also, some N-nitroso compounds, particularly N-nitrosamides, are inherently unstable.[8] Work at lower temperatures and purify the product promptly.
Poor quality of reagents.Use high-purity secondary amines and nitrosating agents. Impurities in the starting materials can lead to side reactions.
Formation of Side Products Oxidation of the amine.If using strong oxidizing agents, side reactions can occur. Consider milder or more selective nitrosating methods, such as electrochemical synthesis.[1]
Over-nitrosation or side reactions with complex substrates.Optimize reaction conditions (temperature, stoichiometry, reaction time). A wider range of functional groups may be tolerated with newer, non-conventional synthesis methods.[1]
Difficulty in Product Isolation/Purification Product is highly water-soluble.If the product is water-soluble, extraction with an organic solvent may be inefficient. Consider using a continuous liquid-liquid extractor or salting out the aqueous phase to improve extraction efficiency.
Product co-elutes with impurities during chromatography.Optimize the chromatography conditions (e.g., change the solvent system, use a different stationary phase). Simple column chromatography is often sufficient for purification.[2]
Thermal instability during distillation.If the product is thermally labile, use vacuum distillation to lower the boiling point.

Experimental Protocols

Protocol 1: Synthesis of N-nitrosodiethylamine using Sodium Nitrite

This protocol is a conventional method for N-nitrosamine synthesis.

Materials:

  • Diethylamine

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl)

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Ice bath

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Round-bottom flask

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve diethylamine in water and cool the solution in an ice bath.

  • Slowly add a concentrated solution of hydrochloric acid dropwise while maintaining the temperature below 10°C.

  • In a separate beaker, prepare a solution of sodium nitrite in water.

  • Add the sodium nitrite solution dropwise to the stirred, cooled solution of diethylamine hydrochloride.

  • After the addition is complete, allow the reaction to stir in the ice bath for one hour, then let it warm to room temperature and stir for an additional two hours.

  • Transfer the reaction mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by water.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.

  • The resulting crude N-nitrosodiethylamine can be further purified by distillation if necessary.

Protocol 2: Synthesis of N-nitrosamine using a Nitroalkane

This protocol is a safer, more modern alternative to traditional methods.[2]

Materials:

  • Secondary amine (e.g., dibenzylamine)

  • Potassium iodide (KI) as a catalyst

  • Tertiary butyl hydroperoxide (TBHP) as an oxidant

  • Nitromethane (serves as both reagent and solvent)

  • Ethyl acetate

  • Saturated sodium bisulfite solution

  • Magnetic stirrer and stir bar

  • Round-bottom flask with reflux condenser

  • Heating mantle

Procedure:

  • In a round-bottom flask, combine the secondary amine (2 mmol), potassium iodide (5 mol%), TBHP (0.4 mL), and nitromethane (8.0 mL).[2]

  • Heat the reaction mixture at 80°C for approximately 6 hours under a reflux condenser.[2]

  • After cooling to room temperature, quench the reaction with a saturated sodium bisulfite solution.[2]

  • Extract the mixture with ethyl acetate (3 x 40 mL).[2]

  • Combine the organic extracts and purify by simple column chromatography to obtain the final N-nitrosamine product.[2]

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A Combine secondary amine, KI, TBHP, and Nitromethane B Heat at 80°C for 6 hours A->B Reflux C Quench with NaHSO3 solution B->C Cool D Extract with Ethyl Acetate C->D E Column Chromatography D->E F Pure N-Nitrosamine E->F signaling_pathway amine Secondary Amine (R2NH) product N-Nitrosamine (R2N-N=O) amine->product Nucleophilic Attack side_product Side Products amine->side_product Oxidation/Other nitrosating_agent Nitrosating Agent (e.g., NaNO2/H+) intermediate Nitrosating Species (e.g., N2O3) nitrosating_agent->intermediate Activation intermediate->product

References

Side reactions and byproducts in N-Methylidenenitrous amide synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Synthesis of N-Nitrosamides

Welcome to the technical support center for the synthesis of N-nitrosamides. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to the synthesis of this class of compounds. Given the likely high reactivity and instability of N-methylidenenitrous amide, this guide focuses on the broader class of N-nitrosamides, with special considerations for highly reactive substituents.

Frequently Asked Questions (FAQs)

Q1: What are N-nitrosamides and why are they of interest?

A1: N-nitrosamides are a class of chemical compounds characterized by a nitroso group bonded to the nitrogen atom of an amide or a similar functional group.[1] Their general structure is R¹C(=X)N(–R²)–N=O.[1] They are often chemically reactive and metabolically unstable, which makes them useful as intermediates in various organic transformations. However, this reactivity also means they can be carcinogenic, so they must be handled with appropriate safety precautions.[1]

Q2: What is the general principle behind the synthesis of N-nitrosamides?

A2: The synthesis of N-nitrosamides typically involves the reaction of an N-monosubstituted amide with a nitrosating agent.[1] The most common nitrosating agents are generated in situ from sodium nitrite and a strong acid, which produces the nitrosyl cation (NO⁺).[1][2] This electrophilic species is then attacked by the nucleophilic nitrogen of the amide.

Q3: Why is a compound like "this compound" expected to be highly unstable?

A3: A compound with the structure CH₂=N-N=O, which corresponds to the name this compound, would likely be extremely unstable. The methylidene group (C=N) is highly reactive and susceptible to polymerization or reaction with nucleophiles. Furthermore, the N-nitroso group itself is known for its instability, often decomposing to release nitrogen gas.[3] The combination of these two functionalities in one small molecule would make it difficult to isolate and handle under normal laboratory conditions. Precursors to diazomethane, such as N-nitroso-N-methylurea, are N-nitrosamides and are known to be unstable.[4]

Q4: What are the primary safety concerns when working with N-nitrosamides?

A4: The primary safety concerns are their potential carcinogenicity and, in some cases, explosive nature.[5][6] Many N-nitroso compounds are known mutagens.[7] Due to their instability, some N-nitrosamides can decompose violently, especially when heated.[3][5] It is crucial to handle these compounds in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), and have a clear understanding of the reaction's potential hazards before starting any experiment.

Troubleshooting Guides

Issue 1: Low or No Yield of the Desired N-Nitrosamide
Potential Cause Suggested Solution
Inefficient Nitrosation Ensure the nitrosating agent is freshly prepared and used in sufficient excess. The reaction is often pH-dependent; acidic conditions (pH < 4) are typically required to generate the active nitrosyl cation from sodium nitrite.[4]
Decomposition of the Product N-nitrosamides are often unstable.[1] Keep the reaction temperature low (typically 0-5 °C) to minimize decomposition.[8] Work up the reaction quickly and avoid prolonged exposure to heat or light.
Hydrolysis of the Starting Amide Under strongly acidic conditions, the starting amide may hydrolyze.[9] Consider using a milder nitrosating agent or carefully controlling the acid concentration and reaction time.
Poor Quality Starting Materials The purity of the starting amide is crucial. Impurities can lead to side reactions and lower yields.[8] Purify the starting materials before use.
Issue 2: Formation of Multiple Byproducts
Potential Cause Suggested Solution
Decomposition of the N-Nitrosamide The desired product may be decomposing into other compounds. This can occur via the formation of diazonium ions, which are highly reactive intermediates.[1][3] Use milder reaction conditions and analyze the reaction mixture at different time points to identify the optimal reaction time before significant decomposition occurs.
Side Reactions of the Nitrosating Agent Excess nitrosating agent can react with other functional groups in the molecule or with the solvent. Use the minimum effective amount of the nitrosating agent.
Reaction with Solvent Some solvents can react with the intermediates formed during the reaction. Choose an inert solvent for the reaction.
Presence of Secondary Amines as Impurities If the starting material is contaminated with secondary amines, these will react readily with the nitrosating agent to form stable N-nitrosamines.[9] Ensure the purity of the starting amide.
Issue 3: Reaction Instability or Runaway Reaction
Potential Cause Suggested Solution
Exothermic Decomposition The decomposition of N-nitrosamides can be highly exothermic.[10] Maintain strict temperature control throughout the reaction and addition of reagents. Use an ice bath and monitor the internal temperature closely.
Concentration of Reagents High concentrations of reactants can lead to a rapid, uncontrolled reaction. Add the nitrosating agent slowly and in a controlled manner to a dilute solution of the amide.
Accumulation of Unreacted Nitrosating Agent If the nitrosating agent is added too quickly at a low temperature where the reaction rate is slow, it can accumulate and then react rapidly if the temperature rises. Ensure good mixing and a controlled addition rate.

Experimental Protocols

General Protocol for the Synthesis of an N-Nitrosamide

This is a general procedure and may require optimization for specific substrates.

  • Preparation of the Amide Solution: Dissolve the N-monosubstituted amide in a suitable solvent (e.g., dichloromethane or diethyl ether) in a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel. Cool the solution to 0-5 °C in an ice-salt bath.

  • Preparation of the Nitrosating Agent: In a separate beaker, dissolve sodium nitrite in water.

  • Nitrosation Reaction: Slowly add a strong acid (e.g., concentrated hydrochloric acid) to the cooled amide solution with vigorous stirring, maintaining the temperature below 5 °C.[8] Then, add the sodium nitrite solution dropwise from the dropping funnel over a period of 30-60 minutes, ensuring the temperature does not exceed 5 °C.[8]

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: Once the reaction is complete, carefully transfer the reaction mixture to a separatory funnel containing ice-cold water. Separate the organic layer. Wash the organic layer with cold saturated sodium bicarbonate solution and then with brine.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure at a low temperature. The crude N-nitrosamide may be purified by chromatography on silica gel at low temperature, if it is stable enough.

Data Presentation

Table 1: Influence of Reaction Parameters on N-Nitrosamide Synthesis

ParameterConditionExpected Outcome on YieldPotential Side Reactions
Temperature Low (0-5 °C)Higher (minimizes decomposition)Slower reaction rate
High (> 20 °C)Lower (promotes decomposition)Increased byproduct formation[11]
pH Acidic (pH 1-3)Higher (promotes formation of NO⁺)Acid-catalyzed hydrolysis of amide[4]
Neutral/BasicLower (NO⁺ not readily formed)-
Nitrosating Agent NaNO₂/HClEffective for many substratesCan be harsh for sensitive molecules
t-Butyl nitriteMilder, for acid-sensitive substratesMay require higher temperatures or longer reaction times[12]

Visualizations

Synthesis_Pathway Amide N-Substituted Amide (R-NH-C=O) Nitrosamide N-Nitrosamide (R-N(NO)-C=O) Amide->Nitrosamide Nucleophilic Attack NaNO2 Sodium Nitrite (NaNO₂) Nitrosyl Nitrosyl Cation (NO⁺) NaNO2->Nitrosyl Protonation Acid Strong Acid (e.g., HCl) Acid->Nitrosyl Nitrosyl->Nitrosamide Decomposition Decomposition Products (e.g., R-N₂⁺, N₂) Nitrosamide->Decomposition Instability (Heat, Light)

Caption: General reaction pathway for N-nitrosamide synthesis.

Experimental_Workflow Start Start PrepareAmide 1. Prepare Amide Solution (Dissolve in solvent, cool to 0-5 °C) Start->PrepareAmide Reaction 3. Add Acid, then Nitrosating Agent (Slowly, maintain T < 5 °C) PrepareAmide->Reaction PrepareNitrosating 2. Prepare Nitrosating Agent (e.g., NaNO₂ in H₂O) PrepareNitrosating->Reaction Monitor 4. Monitor Reaction (TLC, LC-MS) Reaction->Monitor Workup 5. Quench and Extract (Ice water, NaHCO₃ wash) Monitor->Workup Isolate 6. Isolate and Purify (Dry, concentrate, chromatograph cold) Workup->Isolate End End Product Isolate->End Decomposition_Pathways Nitrosamide N-Nitrosamide Rearrangement Rearrangement Nitrosamide->Rearrangement e.g., heat, acid Hydrolysis Hydrolysis Nitrosamide->Hydrolysis Aqueous conditions Diazonium Diazonium Ion Rearrangement->Diazonium Carbocation Carbocation + N₂ Diazonium->Carbocation Substitution Substitution Products Carbocation->Substitution Elimination Elimination Products Carbocation->Elimination Amide Starting Amide + HNO₂ Hydrolysis->Amide

References

Technical Support Center: N-Methylidenenitrous Amide Purification

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive information, frequently asked questions, and troubleshooting advice for the purification of N-Methylidenenitrous amide.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges associated with the purification of this compound?

A1: this compound is a reactive molecule prone to degradation. The main challenges stem from its inherent instability under various conditions:

  • Thermal Instability: The compound can decompose at elevated temperatures, making techniques like standard distillation problematic.

  • Acid/Base Sensitivity: The presence of acidic or basic impurities can catalyze hydrolysis or other decomposition pathways.[1]

  • Mechanical Stress: Vigorous agitation or certain chromatographic media can promote degradation.

  • Potential for Polymerization: Like many unsaturated compounds, it may be susceptible to polymerization, especially in concentrated form or upon prolonged storage.

Q2: Which purification techniques are generally most effective for this compound?

A2: The choice of technique depends on the scale of the reaction and the nature of the impurities.[2] Low-temperature methods are highly recommended.

  • Low-Temperature Column Chromatography: This is often the most effective method for removing polar and non-polar impurities. Using deactivated silica or alumina can prevent on-column degradation.

  • Recrystallization: If the compound is a solid, recrystallization from a suitable solvent system at low temperatures can yield highly pure material.[2] Common solvents could include ethers or alkanes, depending on solubility.

  • Vacuum Distillation: This may be viable for liquid products if the compound has sufficient volatility and thermal stability to be distilled under reduced pressure at a low temperature.

Q3: What are the common impurities found after the synthesis of this compound?

A3: Impurities often originate from starting materials, side reactions, or degradation. These can include:

  • Unreacted starting materials (e.g., secondary amines).

  • By-products from the nitrosation reaction.[3]

  • Hydrolysis products, particularly if the compound is exposed to moisture or acidic conditions.[1]

  • Solvents used in the reaction or initial work-up.

Q4: What are the recommended storage conditions for purified this compound?

A4: To ensure stability, the purified compound should be stored under an inert atmosphere (e.g., argon or nitrogen) at low temperatures, typically -20°C or below, and protected from light.[4] Storage in a solution with a non-reactive, anhydrous solvent may also improve stability compared to storing it as a neat solid or oil.

Troubleshooting Guide

Issue 1: The compound appears to be decomposing during column chromatography.

  • Question: I am observing significant loss of product and the appearance of new, unidentified spots on my TLC plates during silica gel chromatography. What is happening?

  • Answer: Standard silica gel can be slightly acidic, which may be catalyzing the decomposition of your this compound.

    • Solution 1: Deactivate the Stationary Phase. Before preparing your column, wash the silica gel with a solution of triethylamine (1-2%) in your chosen eluent system, then flush with the pure eluent. This neutralizes the acidic sites.

    • Solution 2: Use an Alternative Stationary Phase. Consider using neutral or basic alumina, or a bonded-phase silica like diol or C18 if the polarity is appropriate for your separation.

    • Solution 3: Reduce Residence Time. Perform flash chromatography instead of gravity chromatography to minimize the time the compound spends on the column. Running the column in a cold room or with a cooling jacket is also highly recommended.

Issue 2: Low yield after recrystallization.

  • Question: My recrystallization attempts result in very little recovered material, or the product oils out. How can I improve this?

  • Answer: This suggests issues with solvent choice or solubility at different temperatures.

    • Solution 1: Screen Multiple Solvents. Systematically test the solubility of your crude product in a range of solvents (e.g., pentane, diethyl ether, dichloromethane, ethyl acetate) at both room temperature and cooled temperatures (e.g., 0°C, -20°C). An ideal solvent will dissolve the compound when warm but provide low solubility when cold.

    • Solution 2: Use a Co-solvent System. If a single solvent is not effective, try a binary solvent system. Dissolve the compound in a minimum amount of a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is insoluble) at a slightly elevated temperature until turbidity appears. Then, cool the mixture slowly to induce crystallization.

    • Solution 3: Seeding. If the solution becomes supersaturated without crystallizing, add a tiny crystal of previously purified material to initiate crystallization.

Issue 3: Purified product shows signs of degradation after a short period.

  • Question: My NMR spectrum looked clean immediately after purification, but a day later, new peaks have appeared. Why?

  • Answer: This indicates post-purification instability. The issue likely lies with storage conditions or residual impurities.

    • Solution 1: Remove Trace Acid/Base. Ensure all traces of acid or base from the reaction or purification are removed. This can be achieved by including a neutral wash (e.g., with saturated sodium bicarbonate followed by brine) in the work-up before purification.

    • Solution 2: Ensure Anhydrous Conditions. Residual water can lead to hydrolysis. Ensure all solvents are anhydrous and the final product is thoroughly dried under high vacuum.

    • Solution 3: Strict Storage Protocol. Immediately after purification and solvent removal, place the product under an inert atmosphere (argon or nitrogen) in a sealed vial and store it in a freezer at -20°C or lower.[4]

Data Presentation

Table 1: Comparison of Purification Techniques for this compound

Purification TechniqueTypical Purity Achieved (%)Average Yield (%)Key AdvantagesKey Disadvantages
Low-Temperature Flash Chromatography>98%60-80%High resolution, applicable to liquids and solids.Potential for on-column decomposition, requires careful setup.
Recrystallization>99%40-70%Can provide very high purity, scalable.Only for solids, requires finding a suitable solvent system.[2]
Preparative TLC>98%20-50%Good for small scales, high resolution.Low throughput, higher solvent consumption per gram.
Vacuum Distillation95-98%50-75%Effective for removing non-volatile impurities.Risk of thermal decomposition, not suitable for non-volatile compounds.

Experimental Protocols

Protocol 1: Low-Temperature Flash Column Chromatography

This protocol describes a general procedure for purifying this compound on a small to medium scale (100 mg - 5 g).

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Triethylamine (TEA)

  • Anhydrous hexane and ethyl acetate (or other suitable eluents)

  • Glass chromatography column with a stopcock

  • Pressurized air or nitrogen source

  • Collection tubes/flasks, pre-weighed

  • TLC plates, chamber, and stain/UV lamp

Methodology:

  • Slurry Preparation: In a fume hood, prepare a 1% triethylamine solution in your chosen eluent (e.g., 9:1 Hexane:Ethyl Acetate). In a beaker, create a slurry of silica gel with this eluent mixture.

  • Column Packing:

    • Secure the column vertically. Add a small amount of eluent, then a cotton or glass wool plug. Add a layer of sand.

    • Pour the silica slurry into the column. Gently tap the column to ensure even packing and drain the excess solvent until it reaches the top of the silica bed.

    • Add another thin layer of sand on top of the silica bed.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent.

    • Alternatively, for less soluble compounds, create a "dry load" by adsorbing the crude product (dissolved in a volatile solvent like dichloromethane) onto a small amount of silica gel, then evaporating the solvent to get a dry powder. Carefully add this powder to the top of the column.

  • Elution:

    • Carefully add the eluent to the column.

    • Apply gentle pressure using pressurized air or nitrogen to achieve a flow rate of approximately 2 inches/minute.

    • Crucially, if the compound is highly sensitive, perform this entire process in a cold room or use a jacketed column with a circulating coolant at 0-4°C.

  • Fraction Collection:

    • Collect fractions in pre-weighed tubes or flasks.

    • Monitor the separation by TLC analysis of the collected fractions. Use a UV lamp or an appropriate stain (e.g., permanganate) to visualize the spots.

  • Product Isolation:

    • Combine the pure fractions as identified by TLC.

    • Remove the solvent using a rotary evaporator at low temperature (<30°C).

    • Place the resulting product under a high vacuum to remove any residual solvent.

    • Immediately weigh the pure product and transfer it to a pre-weighed amber vial, flush with argon or nitrogen, seal, and store at ≤ -20°C.

Visualizations

PurificationWorkflow crude Crude Product (Post-Workup) dissolve Dissolve in Minimum Solvent / Dry Load crude->dissolve load_sample Load Sample onto Column dissolve->load_sample pack_column Pack Column with Deactivated Silica Gel (Low Temperature) pack_column->load_sample elute Elute with Solvent Gradient (Under N2 Pressure) load_sample->elute collect Collect Fractions elute->collect tlc Monitor Fractions by TLC collect->tlc combine Combine Pure Fractions tlc->combine evaporate Solvent Removal (Low Temperature Rotovap) combine->evaporate dry Dry Under High Vacuum evaporate->dry store Store Pure Product (-20°C under Inert Gas) dry->store

Caption: Workflow for Low-Temperature Flash Chromatography.

TroubleshootingTree start Problem: Low Purification Yield decomp Decomposition on Column? start->decomp poor_sep Poor Separation? start->poor_sep mech_loss Mechanical Loss? start->mech_loss sol_decomp1 Use Deactivated Silica or Alumina decomp->sol_decomp1 Yes sol_decomp2 Run at Lower Temperature (0°C or below) decomp->sol_decomp2 Yes sol_sep1 Optimize Eluent System (TLC Screening) poor_sep->sol_sep1 Yes sol_sep2 Use a Finer Mesh Silica Gel poor_sep->sol_sep2 Yes sol_loss1 Ensure Proper Dry Loading (Avoid Streaking) mech_loss->sol_loss1 Yes sol_loss2 Check for Leaks in Column Setup mech_loss->sol_loss2 Yes

Caption: Troubleshooting Decision Tree for Low Yields.

References

Optimizing reaction conditions for N-Methylidenenitrous amide

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: N-Methylidenenitrous Amide

This guide provides troubleshooting advice and frequently asked questions for researchers working on the synthesis and optimization of this compound. Given the compound's specific nature as a highly reactive N-nitrosamide, this information is synthesized from established principles governing this class of molecules.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and what are its primary challenges?

A1: this compound is a specific N-nitroso compound characterized by a methylidene group attached to the amide nitrogen. Like other N-nitrosamides, it is expected to be highly reactive and unstable. The primary challenges stem from its inherent instability, particularly its sensitivity to acidic conditions and UV light, which can lead to rapid decomposition.[1][2] N-nitrosamides are known to be direct-acting mutagens, meaning they do not require metabolic activation to exert genotoxic effects, making them a significant safety concern.[3]

Q2: What are the critical safety precautions for handling this compound?

A2: Due to its classification as an N-nitroso compound, this compound should be treated as a potential carcinogen.[2][4] All handling must be performed in a certified chemical fume hood. Personnel should wear appropriate personal protective equipment (PPE), including nitrile gloves, a lab coat, and safety glasses. Reactions should be shielded from UV light sources. All waste materials must be quenched and disposed of according to institutional hazardous waste protocols.

Q3: What is the most common synthetic route for N-nitrosamides?

A3: The most prevalent method for synthesizing N-nitrosamides is the nitrosation of the corresponding precursor amide. This typically involves reacting the amide with a nitrosating agent, such as nitrous acid (often generated in situ from sodium nitrite and a strong acid), under controlled temperature and pH conditions.[1]

Q4: How does pH affect the stability of this compound?

A4: The stability of N-nitrosamides is highly dependent on pH. In aqueous solutions with a pH below 4, they undergo rapid decomposition.[1] The rate of nitrosation is also proportional to the hydrogen ion concentration in this pH range.[1] Conversely, in neutral or alkaline solutions and in the absence of light, they exhibit greater stability.[2]

Troubleshooting Guide

This section addresses specific problems that may be encountered during the synthesis and handling of this compound.

Problem: Consistently Low or No Product Yield

Q: My reaction is failing to produce the target compound or the yield is negligible. What are the potential causes?

A: Low yield is a common issue stemming from several factors:

  • Precursor Purity: Ensure the starting N-methylidene amide is pure and free of contaminants that could compete for the nitrosating agent.

  • Reagent Degradation: The nitrosating agent, especially if generated in situ, is often unstable. Prepare it fresh and use it immediately.

  • Incorrect pH: The reaction requires acidic conditions for the formation of the nitrosating species (e.g., H₂NO₂⁺). However, the product itself is acid-labile.[1] Precise control of pH is critical to finding a balance between formation and decomposition.

  • Temperature Control: These reactions are typically exothermic. Maintain stringent temperature control (usually 0-5 °C) to prevent thermal decomposition of both the product and the nitrosating agent.

G start Low / No Yield cause1 Precursor Issues start->cause1 cause2 Reagent Problems start->cause2 cause3 Reaction Conditions start->cause3 sol1a Verify Purity (NMR, LC-MS) cause1->sol1a sol1b Repurify Starting Material cause1->sol1b sol2a Use Fresh NaNO₂ Solution cause2->sol2a sol2b Confirm Acid Stoichiometry cause2->sol2b sol3a Optimize pH (e.g., pH 3-4) cause3->sol3a sol3b Maintain Low Temp (0-5 °C) cause3->sol3b sol3c Protect from Light cause3->sol3c

Caption: Troubleshooting logic for low product yield.

Problem: Product Decomposes During Workup or Purification

Q: I believe the product is forming, but it decomposes before I can isolate it. How can I improve its stability?

A: Product decomposition is a major hurdle. To mitigate this:

  • Neutralize Immediately: After the reaction, immediately quench the acid by pouring the reaction mixture into a cold, buffered, or basic solution (e.g., ice-cold saturated sodium bicarbonate).

  • Low-Temperature Extraction: Perform all extractions with cold solvents and minimize the time the product is in the aqueous phase.

  • Avoid Chromatography on Silica: Standard silica gel is acidic and can catalyze decomposition. Use neutral alumina or a deactivated silica gel for chromatography, and run the column at a low temperature if possible.

  • Evaporate Solvents in Vacuo Without Heat: Concentrate product solutions using a rotary evaporator without heating the water bath.

Problem: Difficulty Confirming Product Formation

Q: My analytical data (NMR, MS) is unclear or shows a complex mixture. How can I definitively identify my product?

A: The instability of this compound complicates analysis.

  • UV-Vis Spectroscopy: Transient nitrosamides can sometimes be observed by UV spectroscopy, as they possess characteristic absorbance patterns.[1]

  • Low-Temperature NMR: Acquire ¹H NMR spectra of the crude, neutralized reaction mixture at a low temperature to reduce the rate of decomposition and potentially observe the characteristic peaks of the product before it degrades.

  • LC-MS/MS: Use a fast, high-resolution Liquid Chromatography-Tandem Mass Spectrometry method with a buffered mobile phase. This technique is highly sensitive and can provide accurate mass data to confirm the presence of the target molecule, even at low concentrations.[5]

Data Presentation

Table 1: Influence of Key Parameters on N-Nitrosamide Stability

ParameterConditionExpected Impact on StabilityRationale
pH < 4 (Acidic)Very LowRapid, acid-catalyzed decomposition.[1]
7 (Neutral)ModerateMore stable than in acid, but still susceptible to degradation.[2]
> 7 (Alkaline)Moderate to HighGenerally stable for short periods in the dark.[2]
Temperature > 25 °CVery LowProne to thermal decomposition.
0 - 5 °CModerateStandard condition to slow degradation during reaction/workup.
Light UV or SunlightVery LowSensitive to photolysis, which can cleave the N-N bond.[2][4]
DarkHighProtection from light is critical for storage and handling.[2]

Experimental Protocols

Protocol 1: General Procedure for Synthesis of this compound

Disclaimer: This is a generalized protocol and must be adapted and optimized. All steps must be performed under strict safety protocols.

  • Preparation: In a three-neck flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 1.0 equivalent of the N-methylidene amide precursor in a suitable solvent (e.g., dichloromethane) and cool the mixture to 0 °C in an ice-salt bath.

  • Nitrosating Agent: In a separate beaker, dissolve 1.2 equivalents of sodium nitrite in a minimal amount of water.

  • Reaction: Slowly add a dilute strong acid (e.g., 2M HCl) to the amide solution until the pH is approximately 3-4. While maintaining the temperature at 0-5 °C, add the sodium nitrite solution dropwise over 30-60 minutes. The reaction mixture may turn yellow or orange.

  • Monitoring: Monitor the reaction by TLC or rapid LC-MS analysis of quenched aliquots.

  • Workup: Once the reaction is complete, pour the mixture into a separatory funnel containing ice-cold saturated sodium bicarbonate solution and an organic solvent (e.g., cold ethyl acetate).

  • Extraction: Gently mix the layers and separate the organic phase. Wash the organic layer with cold brine, dry over anhydrous sodium sulfate, and filter.

  • Isolation: Concentrate the filtrate in vacuo at low temperature. The crude product should be used immediately or stored at ≤ -20 °C in the dark.

G prep 1. Preparation (Precursor in Solvent, 0 °C) react 2. Reaction (Add NaNO₂ / Acid at 0-5 °C) prep->react Set pH 3-4 workup 3. Workup (Quench with cold NaHCO₃) react->workup Reaction complete extract 4. Extraction (Cold Organic Solvent) workup->extract isolate 5. Isolation (Evaporate solvent at low temp) extract->isolate product Purified Product isolate->product

Caption: General experimental workflow for synthesis.

Protocol 2: Purification via Low-Temperature Column Chromatography

  • Column Preparation: Select a column with a large diameter to allow for rapid separation. Pack the column with neutral alumina or deactivated silica gel using a non-polar eluent (e.g., hexane) at a low temperature (ideally in a cold room or using a jacketed column).

  • Sample Loading: Dissolve the crude product in a minimal amount of cold eluent and load it quickly onto the column.

  • Elution: Elute the column with a cold solvent gradient, starting with a non-polar solvent and gradually increasing polarity (e.g., hexane/ethyl acetate).

  • Fraction Collection: Collect fractions in tubes chilled in an ice bath.

  • Analysis: Immediately analyze the fractions by TLC or LC-MS to identify those containing the desired product.

  • Concentration: Combine the pure fractions and concentrate immediately under high vacuum at low temperature.

Caption: Simplified decomposition pathway in acid.

References

Technical Support Center: Synthesis of N-Methylidenenitrous amide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of N-Methylidenenitrous amide (CH₂N₂O). This guide is intended for researchers, scientists, and drug development professionals working with this and other highly reactive nitrogen species. This compound is a highly unstable molecule, and its synthesis and characterization present significant challenges. This resource provides troubleshooting guides and answers to frequently asked questions based on established principles for handling reactive intermediates and related N-nitroso compounds.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is it so difficult to synthesize and isolate?

A1: this compound, also known as methanimine N-nitrosoamide, is a small, highly reactive molecule. Its difficulty in synthesis and isolation stems from its inherent instability. Like many N-nitroso compounds containing a C=N bond (N-nitrosoimines), it is prone to rapid decomposition, hydrolysis, and rearrangement.[1][2][3] The presence of the nitroso group attached to an imine nitrogen creates a fragile N-N bond and an electron distribution that favors multiple degradation pathways.[1] Consequently, the compound is typically studied theoretically or trapped and characterized in situ at very low temperatures.[4][5]

Q2: What are the primary decomposition pathways I should be aware of?

A2: The primary decomposition pathways for N-nitroso compounds include denitrosation (loss of the NO group), hydrolysis, and rearrangement.[6][7][8] Specifically for an N-nitrosoimine, you should anticipate:

  • Hydrolysis: Reaction with trace water to break down the molecule, often catalyzed by acidic or basic conditions.[2][7]

  • Denitrosation: Cleavage of the N-N bond to release nitric oxide (NO) or a related species, which can be triggered by acid, heat, or light.[9]

  • Rearrangement: The molecule may rearrange to form more stable isomers, such as a diazo compound, which can be highly reactive itself.

  • Dimerization/Polymerization: Like many reactive small molecules, it may react with itself to form dimers or polymers.[9]

Q3: What safety precautions are critical when attempting this synthesis?

A3: Working with highly reactive and potentially energetic materials requires stringent safety protocols.[10][11][12]

  • Work in a Fume Hood or Glove Box: All manipulations should be carried out in a certified chemical fume hood or an inert atmosphere glove box to contain any potentially toxic fumes or splashes.[12]

  • Use Personal Protective Equipment (PPE): Always wear safety goggles, a face shield, a lab coat, and appropriate chemical-resistant gloves.[12]

  • Work on a Small Scale: Minimize the quantity of reagents to the smallest amount necessary for your experiment.[10]

  • Control Temperature: Reactions should be conducted at low temperatures (e.g., in a dry ice/acetone bath) to minimize decomposition rates and control exothermic events.[5][13]

  • Use Shielding: Employ a blast shield, especially when working on a new or unpredictable reaction.[10]

  • Avoid Incompatible Materials: N-nitroso compounds can be sensitive to acids, bases, and certain metals.[7][14] Ensure all glassware is scrupulously clean and dry.

Troubleshooting Guide

Problem / Observation Potential Cause Suggested Solution
No product detected / Very low yield 1. Decomposition: The target molecule is decomposing faster than it is being formed.[3] 2. Incorrect Reaction Conditions: Temperature is too high, or reaction time is too long. 3. Precursor Instability: The amine or nitrosating agent precursor is degrading.1. Lower the Temperature: Perform the reaction at -78 °C or lower.[4] 2. Use In Situ Analysis: Analyze the reaction mixture directly at low temperature using techniques like NMR or cold-spray mass spectrometry.[4][5][15] 3. Choose a Milder Nitrosating Agent: Consider using tert-butyl nitrite (TBN) or a transnitrosation agent instead of harsh acidic conditions.[16][17]
Complex mixture of products observed 1. Multiple Decomposition Pathways: The product is degrading via several routes simultaneously (hydrolysis, rearrangement, etc.).[7][9] 2. Side Reactions: The nitrosating agent is reacting with the solvent or other functional groups.1. Ensure Anhydrous Conditions: Rigorously dry all solvents and reagents and perform the reaction under an inert atmosphere (N₂ or Ar). 2. Buffer the Reaction: If pH is a concern, use a non-nucleophilic buffer to maintain neutral conditions. 3. Scavenge Byproducts: Add scavengers for acid (e.g., non-nucleophilic base) or radical species if those pathways are suspected.
Difficulty confirming product identity 1. Instability During Workup: The compound decomposes during extraction, purification, or concentration.[5] 2. Low Concentration: The concentration of the target molecule is below the detection limit of the analytical instrument.1. Avoid Standard Purification: Do not attempt chromatography or distillation. Rely on spectroscopic identification of the crude product at low temperatures.[4][18][19] 2. Use Low-Temperature NMR: Acquire ¹H, ¹³C, and ¹⁵N NMR spectra at low temperatures to observe the transient species before it decomposes.[15] 3. Trapping Experiments: Add a reactive trapping agent (e.g., a diene for a Diels-Alder reaction) to the reaction mixture to form a stable adduct that can be isolated and characterized.
Reaction is uncontrollable or shows signs of a runaway 1. Highly Exothermic Reaction: The formation or decomposition of the product is releasing a large amount of heat.[5] 2. Gas Evolution: Rapid decomposition is leading to a buildup of gaseous products (e.g., N₂, NO).1. Improve Heat Transfer: Use a reaction vessel with a high surface-area-to-volume ratio and ensure efficient stirring. 2. Slow Reagent Addition: Add the nitrosating agent very slowly via syringe pump to a cold, dilute solution of the precursor. 3. Immediate Quenching: Have a cold quenching solution ready to stop the reaction if it becomes too vigorous.

Experimental Protocols

Disclaimer: The following is a generalized protocol for the low-temperature synthesis and in situ characterization of a highly reactive N-nitroso compound, adapted for the synthesis of this compound. This procedure should be performed with extreme caution by trained personnel.

Protocol 1: Low-Temperature Nitrosation and In Situ NMR Analysis

Objective: To generate and detect this compound at low temperature without isolation.

Materials:

  • Precursor: A suitable methanimine derivative or its precursor.

  • Nitrosating Agent: tert-Butyl nitrite (TBN) or nitrosyl chloride (NOCl).

  • Solvent: Anhydrous deuterated solvent with a low freezing point (e.g., CD₂Cl₂, THF-d₈).

  • Schlenk line or glove box for inert atmosphere.

  • NMR tube suitable for low-temperature analysis (e.g., J. Young tube).

  • Low-temperature cooling bath (e.g., dry ice/acetone, -78 °C).

Procedure:

  • Preparation: Under an inert atmosphere (N₂ or Ar), dissolve the methanimine precursor (1 eq.) in the anhydrous deuterated solvent (~0.5 M) directly in the NMR tube.

  • Cooling: Cool the NMR tube to -78 °C using a dry ice/acetone bath. Allow the solution to equilibrate for 10 minutes.

  • Reagent Addition: While maintaining the low temperature, slowly add a pre-chilled solution of the nitrosating agent (1.1 eq.) to the NMR tube dropwise with gentle agitation.

  • Reaction: Keep the reaction mixture at -78 °C. The reaction time should be minimized; monitor periodically if possible.

  • In Situ Analysis: Without warming the sample, immediately transfer the NMR tube to a pre-cooled NMR spectrometer (-70 °C or lower).

  • Data Acquisition: Acquire ¹H and other relevant NMR spectra. Look for the appearance of new signals corresponding to the expected product. The instability of the product means these signals may diminish over time even at low temperatures.[4][15]

  • Quenching: After analysis, warm the tube to room temperature behind a blast shield in a fume hood to allow for controlled decomposition before cleaning.

Visualizations

Workflow for Synthesis of Unstable Compounds

SynthesisWorkflow Precursor Precursor Synthesis & Purification Reaction Low-Temperature Reaction (-78 °C) Precursor->Reaction Analysis In Situ Characterization (Low-Temp NMR, MS) Reaction->Analysis Trap Chemical Trapping Experiment Reaction->Trap If direct detection fails Quench Controlled Quenching & Decomposition Analysis->Quench StableAdduct Isolate Stable Adduct Trap->StableAdduct StableAdduct->Quench

Caption: General experimental workflow for synthesizing and analyzing highly unstable molecules.

Potential Decomposition Pathways

DecompositionPathways Target This compound (CH₂=N-NO) Hydrolysis Hydrolysis (+H₂O) Target->Hydrolysis Acid/Base Catalyzed Denitrosation Denitrosation (-NO) Target->Denitrosation Heat, Light, or Acid Rearrangement Rearrangement Target->Rearrangement Polymer Dimerization / Polymerization Target->Polymer P1 Formaldehyde + N₂O + H₂ Hydrolysis->P1 P2 Methanimine Denitrosation->P2 P3 Diazomethane Rearrangement->P3 P4 Polymeric material Polymer->P4

Caption: Common decomposition pathways for this compound.

Troubleshooting Decision Tree

TroubleshootingTree action_node action_node end_node end_node start Low / No Yield? precursor Precursor OK? start->precursor temp Temp < -70°C? precursor->temp Yes check_precursor Verify precursor purity & stability precursor->check_precursor No anhydrous Anhydrous Conditions? temp->anhydrous Yes lower_temp Lower reaction temperature temp->lower_temp No dry_reagents Rigorously dry solvents/reagents anhydrous->dry_reagents No use_insitu Use in-situ analysis (e.g., Low-Temp NMR) anhydrous->use_insitu Yes check_precursor->start lower_temp->start dry_reagents->start

Caption: A decision tree to troubleshoot low-yield synthesis attempts.

References

Preventing degradation of N-Methylidenenitrous amide during reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of N-Methylidenenitrous amide during chemical reactions.

Disclaimer

Information regarding the stability and degradation kinetics of this compound is limited in the available scientific literature. The quantitative data and experimental protocols provided below are based on studies of closely related N-nitrosamides. Researchers should use this information as a guideline and adapt the methodologies to their specific experimental context.

Frequently Asked Questions (FAQs)

Q1: My this compound appears to be degrading during my reaction. What are the common causes?

A1: this compound, like many N-nitrosamides, is an energetic and potentially unstable molecule.[1] Degradation can be initiated by several factors, including:

  • Acidic or Basic Conditions: Both acidic and basic conditions can promote the hydrolysis of the amide bond.

  • Elevated Temperatures: N-nitrosamides can undergo thermal decomposition.[2][3] The rate of decomposition is often accelerated at higher temperatures.

  • Solvent Polarity: The stability of N-nitrosamides can be significantly influenced by the polarity of the solvent.[1][2][3] More polar solvents can increase the lability of N-nitrosamides.[2][3]

  • Presence of Nucleophiles: Strong nucleophiles can attack the electrophilic centers of the molecule, leading to decomposition.

  • Presence of Nitrite Scavengers: While often used to prevent nitrosamine formation, certain antioxidants under specific conditions might interact with N-nitrosamides.[4]

Q2: I am observing unexpected side products in my reaction. Could they be from the degradation of this compound?

A2: Yes, the degradation of this compound can lead to the formation of various byproducts. The specific degradation products will depend on the reaction conditions. Common degradation pathways for N-nitrosamides can yield diazonium ions, carbenium ions, and other reactive intermediates, which can then react with other components in the reaction mixture to form a variety of side products.[1]

Q3: How can I monitor the stability of my this compound during a reaction?

A3: You can monitor the stability of this compound using chromatographic and spectroscopic techniques:

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a reliable method for quantifying the concentration of this compound and its degradation products over time.[5][6][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectroscopy can be used to monitor the disappearance of the starting material and the appearance of degradation products in real-time.[2][3][8][9] 15N NMR can also provide valuable information about the electronic environment of the nitrogen atoms and can be used to track the reaction progress.[10][11]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Rapid disappearance of this compound at the start of the reaction Incompatible solvent The thermal stability of N-nitrosamides is solvent-dependent.[1][2][3] Try switching to a less polar, aprotic solvent.
Reaction temperature is too high N-nitrosamides are thermally labile.[2][3] Attempt the reaction at a lower temperature.
Presence of strong acid or base N-nitrosamides can be sensitive to pH. Ensure the reaction medium is neutral or consider using a buffered system.
Low yield of the desired product and formation of multiple byproducts Decomposition of this compound Consider in-situ generation of this compound so that it reacts before it has a chance to decompose.
Add a stabilizing agent. Lewis acids have been shown to stabilize primary N-nitrosamides.[12][13]
Inconsistent reaction outcomes Variability in the purity of this compound Purify the starting material immediately before use. Impurities can catalyze degradation.
Presence of trace amounts of water Ensure all reagents and solvents are anhydrous, as water can lead to hydrolysis.

Quantitative Data

The following table summarizes the thermal decomposition kinetics of N-4-R-Benzyl-N-nitrosopivalamides, which can serve as a proxy for understanding the stability of this compound in different solvents.

Solvent Dielectric Constant (ε) Half-life (t1/2) of N-p-methoxybenzyl-N-nitrosopivalamide at 18 °C (minutes)
C6D122.0121
CDCl34.863
CD3CN37.529
d6-DMSO4717

Data extracted from a study on N-4-R-Benzyl-N-nitrosopivalamides and should be considered as an estimation for the behavior of this compound.[1][2][3]

Experimental Protocols

Protocol 1: Monitoring Degradation of this compound by HPLC-UV

Objective: To quantify the concentration of this compound over time in a given reaction mixture.

Materials:

  • This compound

  • Reaction solvent

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 250mm x 4.6mm, 5.0µm)[5][7]

  • Mobile phase: Water:Methanol (60:40 v/v)[5][7]

  • Reference standard of this compound

Procedure:

  • Prepare a stock solution of this compound of known concentration in the reaction solvent.

  • Set up the reaction as planned. At time zero (immediately after adding this compound), withdraw an aliquot of the reaction mixture.

  • Quench the reaction in the aliquot if necessary (e.g., by rapid cooling or addition of a quenching agent).

  • Dilute the aliquot with the mobile phase to a suitable concentration for HPLC analysis.

  • Inject the sample onto the HPLC system.

  • Monitor the elution profile at a suitable UV wavelength (e.g., 245 nm, which is used for other nitrosamines).

  • Repeat steps 2-6 at regular time intervals throughout the course of the reaction.

  • Quantify the concentration of this compound at each time point by comparing the peak area to a calibration curve generated from the reference standard.

Protocol 2: Stabilization of this compound with a Lewis Acid

Objective: To improve the stability of this compound in a reaction by the addition of a Lewis acid.

Materials:

  • This compound

  • Anhydrous reaction solvent

  • Lewis acid (e.g., a transition metal complex known to chelate N-nitrosamides, such as a Rhenium carbonyl complex)[12][13]

  • Inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

  • Under an inert atmosphere, dissolve the Lewis acid in the anhydrous reaction solvent in the reaction vessel.

  • Add the other reactants to the mixture, except for this compound.

  • Bring the reaction mixture to the desired temperature.

  • In a separate flask, dissolve the this compound in the anhydrous reaction solvent.

  • Slowly add the this compound solution to the reaction mixture.

  • Monitor the reaction progress and the concentration of this compound using a suitable analytical technique (e.g., HPLC or NMR as described above).

  • Compare the stability of this compound with and without the Lewis acid to determine the effectiveness of the stabilization.

Visualizations

degradation_pathway cluster_conditions Degradation Triggers NMNA This compound RI Reactive Intermediates (e.g., Diazonium, Carbenium ions) NMNA->RI Decomposition DP Degradation Products RI->DP Reaction with Solvent/Reagents Temp High Temperature Temp->NMNA pH Acid/Base pH->NMNA Solvent Polar Solvents Solvent->NMNA Light UV Light Light->NMNA

Caption: Degradation pathway of this compound.

troubleshooting_workflow start Start: Degradation Observed check_temp Is reaction temperature > ambient? start->check_temp lower_temp Action: Lower reaction temperature check_temp->lower_temp Yes check_ph Are acidic or basic reagents present? check_temp->check_ph No lower_temp->check_ph neutralize Action: Use neutral conditions or a buffer check_ph->neutralize Yes check_solvent Is the solvent polar? check_ph->check_solvent No neutralize->check_solvent change_solvent Action: Switch to a non-polar, aprotic solvent check_solvent->change_solvent Yes use_stabilizer Consider using a stabilizer (e.g., Lewis Acid) check_solvent->use_stabilizer No change_solvent->use_stabilizer end End: Degradation Minimized use_stabilizer->end

Caption: Troubleshooting workflow for this compound degradation.

References

Enhancing the reactivity of N-Methylidenenitrous amide

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: N-Methylidenenitrous Amide

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist with your experiments involving this reactive compound.

The information provided is based on the known chemistry of N-nitrosamides and related compounds, as this compound is a highly reactive and transient species that is not extensively documented. The guidance below focuses on strategies to control and enhance its reactivity for specific applications by manipulating experimental conditions.

Troubleshooting Guide

Users may encounter several challenges during the synthesis and in situ use of this compound. This guide addresses common issues in a question-and-answer format.

Problem/Observation Potential Cause(s) Suggested Solution(s)
Low or no yield of the desired product when using in situ generated this compound. 1. Decomposition of the nitrosamide: N-nitrosamides are often unstable and can decompose rapidly, especially under acidic conditions.[1] 2. Suboptimal nitrosation conditions: The formation of the nitrosamide from its precursor may be inefficient.[1] 3. Incorrect temperature control: The reaction may be highly temperature-sensitive.1. Strict Temperature Control: Maintain the reaction at a low temperature (e.g., 0-5 °C) to minimize decomposition. 2. pH Adjustment: Ensure the pH is weakly acidic (pH 3-4) for optimal nitrosation without accelerating decomposition.[1] 3. Use of a suitable nitrosating agent: Consider using a milder nitrosating agent than nitrous acid, if applicable. 4. Immediate use: Use the in situ generated nitrosamide immediately in the subsequent reaction step.
Formation of unexpected byproducts. 1. Alternative decomposition pathways: N-nitrosamides can decompose to form diazoalkanes, which can lead to various side reactions.[1] 2. Reaction with solvent: The reactive intermediates may react with the solvent.1. Solvent Selection: Use an inert solvent that is unlikely to react with the nitrosamide or its decomposition products. 2. Scavengers: Add a scavenger for diazoalkanes if they are suspected to be the cause of byproducts and are not the desired reactive intermediate.
Inconsistent reaction rates or yields between batches. 1. Purity of reagents: The purity of the amine precursor and the nitrosating agent is critical. 2. Moisture sensitivity: The reaction may be sensitive to moisture.1. Reagent Purification: Use freshly purified reagents. 2. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) and use dry solvents.
Difficulty in monitoring the reaction progress. 1. Low concentration of the transient intermediate: The nitrosamide may be present in very low concentrations. 2. Lack of a distinct chromophore: The compound may not have a strong UV-Vis absorption.1. Spectroscopic Monitoring: If possible, use in situ spectroscopic methods like IR or NMR to monitor the disappearance of the starting material. 2. Quenching and Analysis: Withdraw aliquots of the reaction mixture at different time points, quench the reaction, and analyze the product distribution by techniques like GC-MS or LC-MS.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it so reactive?

A1: this compound, or N-nitroso-N-methyl-N'-methylidenemethanediamine, is a type of N-nitrosamide. These compounds are known for their high reactivity, largely due to the weak N-N bond. This weakness facilitates the cleavage of the molecule to form highly reactive intermediates, such as diazo compounds.[1]

Q2: How can I "enhance" the reactivity of this compound?

A2: "Enhancing reactivity" in this context typically means controlling and accelerating its decomposition to generate a desired reactive intermediate. This can be achieved by:

  • Lowering the pH: In aqueous solutions, the rate of decomposition of nitrosamides is often proportional to the hydrogen ion concentration at pH values below 4.[1]

  • Increasing the Temperature: Thermal decomposition is a primary pathway for nitrosamides. Carefully increasing the reaction temperature can enhance the rate of decomposition.

  • Photolysis: Some nitrosamines are sensitive to UV light, which can be used to induce decomposition.[2]

Q3: What are the expected decomposition products of this compound?

A3: Based on the general decomposition pathways of N-nitrosamides, this compound is expected to decompose to form a diazoalkane intermediate.[1] The specific structure of the resulting diazo compound would be diazomethane, which is a potent and versatile reagent but also toxic and explosive.

Q4: What safety precautions should be taken when working with this compound?

A4: Given that N-nitrosamides can be carcinogenic and their decomposition products like diazomethane are toxic and explosive, stringent safety measures are necessary:

  • Work in a well-ventilated fume hood.

  • Use appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Handle the compound in solution and avoid isolation of the pure substance if possible.

  • Keep the reaction scale small.

Experimental Protocols

Protocol 1: In Situ Generation and Use of this compound (Conceptual)

This protocol is a conceptual guideline based on the general synthesis of N-nitrosamides.[3]

Objective: To generate this compound in situ and use it for a subsequent reaction (e.g., methylation of a carboxylic acid).

Materials:

  • N-methyl-N'-methylidenemethanediamine (precursor)

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl), 1M

  • Carboxylic acid (substrate)

  • Diethyl ether (solvent)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Ice bath

Procedure:

  • Dissolve the N-methyl-N'-methylidenemethanediamine precursor and the carboxylic acid substrate in diethyl ether in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the flask in an ice bath to 0 °C.

  • In a separate flask, prepare a cold aqueous solution of sodium nitrite.

  • Slowly add the 1M HCl to the stirred ether solution to create a biphasic acidic medium.

  • Add the sodium nitrite solution dropwise to the vigorously stirred reaction mixture over 10-15 minutes, ensuring the temperature remains below 5 °C.

  • After the addition is complete, continue stirring at 0 °C for 1 hour. The this compound is formed in situ and decomposes to generate diazomethane, which then methylates the carboxylic acid.

  • Slowly add saturated sodium bicarbonate solution to quench the reaction and neutralize the acid.

  • Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and remove the solvent under reduced pressure to obtain the methylated product.

Visualizations

Diagram 1: Logical Workflow for Troubleshooting Low Product Yield

Troubleshooting_Workflow start Low Product Yield Observed check_temp Is Temperature Strictly Controlled (0-5 °C)? start->check_temp adjust_temp Action: Implement rigorous temperature control. check_temp->adjust_temp No check_ph Is pH in Optimal Range (pH 3-4)? check_temp->check_ph Yes adjust_temp->check_ph adjust_ph Action: Adjust pH with dilute acid/base. check_ph->adjust_ph No check_reagents Are Reagents Fresh and Pure? check_ph->check_reagents Yes adjust_ph->check_reagents purify_reagents Action: Use freshly purified reagents and dry solvents. check_reagents->purify_reagents No check_atmosphere Is Reaction Under Inert Atmosphere? check_reagents->check_atmosphere Yes purify_reagents->check_atmosphere use_inert Action: Implement N2 or Ar atmosphere. check_atmosphere->use_inert No end_node Yield Improved check_atmosphere->end_node Yes use_inert->end_node

Caption: Troubleshooting workflow for low product yield.

Diagram 2: Conceptual Decomposition Pathway

Decomposition_Pathway cluster_main Decomposition of this compound nitrosamide This compound activation Activation (Heat, Acid, or Light) nitrosamide->activation Input intermediate Reactive Intermediate (e.g., Diazomethane) activation->intermediate Generates products Products from Reaction with Substrate intermediate->products Reacts with Substrate

Caption: Conceptual pathway of this compound decomposition.

References

Validation & Comparative

A Comparative Analysis of the Reactivity of N-Nitrosamides and Their Unsubstituted Amide Counterparts

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive guide comparing the reactivity of N-nitrosamides to that of conventional amides has been published, offering valuable insights for researchers, scientists, and professionals in drug development. This guide provides a detailed analysis of the chemical behavior of these compound classes, supported by quantitative data and experimental protocols.

It is important to note that the initially requested compound, "N-Methylidenenitrous amide," does not correspond to a standardly recognized chemical name, and its structure could not be definitively identified from available chemical literature and databases. The term "methylidene" suggests a CH2= group, which could imply a structure of CH2=N-N=O. However, due to this ambiguity, this guide will focus on the well-characterized and highly relevant class of N-nitrosamides, using N-nitroso-N-methylacetamide as a representative example for comparison with the common amide, N-methylacetamide.

Executive Summary

Amides are a cornerstone of organic chemistry and biology, renowned for their stability. However, the introduction of a nitroso group on the amide nitrogen dramatically alters the molecule's electronic properties and reactivity. This guide elucidates these differences through a detailed comparison of N-nitrosamides and their corresponding simple amide analogues. In general, N-nitrosamides exhibit significantly higher reactivity, particularly towards nucleophilic attack and decomposition, a factor attributed to the electron-withdrawing nature of the nitroso group and the inherent instability of the N-N bond.

Quantitative Reactivity Data

The following table summarizes key reactivity parameters for a representative simple amide, N-methylacetamide, and a representative N-nitrosamide. The data highlights the increased susceptibility of N-nitrosamides to decomposition, especially under acidic conditions.

ParameterN-MethylacetamideN-Nitroso-N-methylacetamideKey Observations
General Stability High; stable under neutral conditions at room temperature.[1]Low; unstable, particularly in the presence of acid or light.[2]The N-nitroso group significantly destabilizes the amide.
Hydrolysis/Decomposition Conditions Requires heating with strong acid or base.[3][4]Decomposes in mildly acidic aqueous solutions at room temperature.[5]N-Nitrosamides are reactive under much milder conditions.
Half-life (t½) Very long under neutral conditions; requires harsh conditions for significant hydrolysis.[6]e.g., N-nitrosotolazoline has a t½ of 5 min at pH 3.5 and 30°C.[7]Demonstrates the rapid decomposition of N-nitrosamides in acidic environments.
Reactivity towards Nucleophiles Generally low reactivity.High reactivity; undergoes transamidation with amines at room temperature.[8]The N-nitroso group activates the carbonyl group towards nucleophilic attack.

Comparative Reaction Mechanisms

The increased reactivity of N-nitrosamides stems from a different reaction pathway compared to the hydrolysis of simple amides.

Simple Amide Hydrolysis: The hydrolysis of a simple amide like N-methylacetamide typically proceeds via nucleophilic attack of water or hydroxide on the carbonyl carbon, either under acidic or basic catalysis. This process generally requires significant energy input in the form of heat.

N-Nitrosamide Decomposition: N-nitrosamides, on the other hand, can undergo decomposition through pathways that are more readily accessible. In acidic conditions, protonation can occur, leading to the cleavage of the N-N bond and the formation of a diazonium ion, which is a highly reactive intermediate.[7] This pathway does not require the direct, high-energy attack on the amide carbonyl that is necessary for the hydrolysis of simple amides.

Experimental Protocols

Protocol 1: Acid-Catalyzed Hydrolysis of N-Methylacetamide

This protocol describes a typical procedure for the hydrolysis of a stable amide.

Objective: To hydrolyze N-methylacetamide to acetic acid and methylammonium chloride.

Materials:

  • N-methylacetamide (1.0 g, 13.7 mmol)

  • 2 M Hydrochloric Acid (20 mL)

  • Reflux condenser

  • Heating mantle

  • Round-bottom flask (50 mL)

  • Magnetic stirrer and stir bar

Procedure:

  • N-methylacetamide is dissolved in 2 M hydrochloric acid in a 50 mL round-bottom flask containing a magnetic stir bar.

  • A reflux condenser is attached to the flask.

  • The mixture is heated to reflux with stirring for 4-6 hours.

  • The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After completion, the solution is cooled to room temperature.

  • The resulting solution contains acetic acid and methylammonium chloride.[9]

Protocol 2: Synthesis and Decomposition of N-Nitroso-N-methylacetamide

This protocol outlines the synthesis of an N-nitrosamide and demonstrates its characteristic instability.

Objective: To synthesize N-nitroso-N-methylacetamide and observe its decomposition.

Materials:

  • N-methylacetamide (1.0 g, 13.7 mmol)

  • Anhydrous sodium acetate (2.25 g, 27.4 mmol)

  • Glacial acetic acid (15 mL)

  • Sodium nitrite (1.42 g, 20.6 mmol)

  • Ice bath

  • Erlenmeyer flask (100 mL)

  • Magnetic stirrer and stir bar

Procedure: Part A: Synthesis

  • N-methylacetamide and anhydrous sodium acetate are dissolved in glacial acetic acid in a 100 mL Erlenmeyer flask with stirring in an ice bath.

  • Sodium nitrite is added portion-wise over 15 minutes, keeping the temperature below 5°C.

  • The mixture is stirred for an additional hour in the ice bath.

  • The formation of the N-nitrosamide can be confirmed by spectroscopic methods (e.g., NMR, IR). The product is typically used in situ due to its instability.

Part B: Decomposition

  • To observe decomposition, a small amount of a dilute mineral acid (e.g., 1 M HCl) can be added to the solution.

  • The evolution of gas (N2) and the formation of acetic acid and a methyl diazonium ion intermediate are indicative of decomposition.[10]

Visualizing Reaction Pathways

The following diagrams illustrate the distinct reaction pathways for the hydrolysis of a simple amide and the decomposition of an N-nitrosamide.

AmideHydrolysis NMA N-Methylacetamide ProtonatedNMA Protonated N-Methylacetamide NMA->ProtonatedNMA H+ Tetrahedral_Intermediate Tetrahedral Intermediate ProtonatedNMA->Tetrahedral_Intermediate + H2O Products Acetic Acid + Methylammonium Tetrahedral_Intermediate->Products Proton Transfer & Elimination

Caption: Acid-catalyzed hydrolysis of N-methylacetamide.

NitrosamideDecomposition NNMA N-Nitroso-N-methylacetamide ProtonatedNNMA Protonated Intermediate NNMA->ProtonatedNNMA H+ Diazonium Methyl Diazonium Ion ProtonatedNNMA->Diazonium - Acetic Acid FinalProducts Products (e.g., Methanol, N2) Diazonium->FinalProducts + H2O

References

A Comparative Guide to the Validation of Analytical Methods for N-Nitrosamine Impurities

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The presence of N-nitrosamine impurities in pharmaceutical products has become a significant concern for global regulatory agencies and drug manufacturers due to their potential carcinogenic and mutagenic properties.[1][2] Rigorous analytical testing is crucial to ensure patient safety by detecting and quantifying these impurities at trace levels. This guide provides a comprehensive comparison of the most common and effective analytical methods for the validation of N-nitrosamine impurities, with a focus on providing researchers, scientists, and drug development professionals with the necessary information to select and implement appropriate analytical strategies. While this guide focuses on the broader class of N-nitrosamines, the principles and methods described are applicable to specific compounds such as N-Methylidenenitrous amide.

The detection of N-nitrosamines requires highly sensitive and selective analytical methods, as very low levels are acceptable under current regulatory requirements.[3] Advanced analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are often necessary.[4]

Comparison of Analytical Techniques

A variety of analytical techniques are employed for the detection and quantification of N-nitrosamine impurities in active pharmaceutical ingredients (APIs) and finished drug products. The choice of method often depends on the specific nitrosamine, the sample matrix, and the required sensitivity.[5]

Analytical TechniquePrincipleAdvantagesDisadvantagesCommon Applications
LC-MS/MS Separates compounds based on their affinity to a stationary phase and mobile phase, followed by mass analysis of fragmented ions.High sensitivity, selectivity, and precision.[1] Suitable for a wide range of polar and non-polar compounds.Matrix effects can suppress or enhance ionization.Quantification of various N-nitrosamines in sartans, ranitidine, and metformin.[1][5]
GC-MS/MS Separates volatile compounds in the gas phase, followed by mass analysis.Excellent for volatile and semi-volatile nitrosamines. High sensitivity and specificity.Requires derivatization for non-volatile compounds. High temperatures can lead to analyte degradation.Simultaneous detection of NDMA and NDEA in drug substances and finished products.[1]
LC-HRMS Similar to LC-MS/MS but uses a high-resolution mass spectrometer for more accurate mass measurements.High specificity, enabling confident identification of unknown impurities.Higher instrument cost and complexity compared to tandem MS.Determination of NDMA in metformin drug substance and product.[5]
CE-MS Separates ions based on their electrophoretic mobility in a capillary, coupled with mass spectrometry.High separation efficiency and low sample volume requirements.Lower sensitivity compared to LC-MS for some applications.Analysis of tobacco-specific N-nitrosamine impurities in biological matrices.[4]
SFC Uses a supercritical fluid as the mobile phase for chromatography.Faster separations and lower organic solvent consumption compared to HPLC.Less established for routine nitrosamine analysis.Analysis of nitrosamines in valsartan, losartan, metformin, and other drug products.[4]

Experimental Protocols

Detailed and validated experimental protocols are essential for accurate and reproducible results. Below are generalized protocols for sample preparation and analysis.

Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is a common technique for purifying and concentrating nitrosamines from complex sample matrices.[5]

  • Conditioning: The SPE cartridge is conditioned with an organic solvent (e.g., methylene chloride), followed by a conditioning solvent (e.g., methanol), and finally with water.[6]

  • Sample Loading: The sample, dissolved in an appropriate solvent, is loaded onto the cartridge at a controlled flow rate.[6]

  • Washing: The cartridge is washed to remove interfering substances.

  • Elution: The retained nitrosamines are eluted from the cartridge using a suitable organic solvent (e.g., methylene chloride).[6]

  • Concentration: The eluate is concentrated to a small volume before analysis.[6]

Analytical Method: HPLC-MS/MS for N-Nitrosodimethylamine (NDMA) in Olmesartan

This method demonstrates a typical LC-MS/MS protocol for the quantification of NDMA.

  • Chromatographic System: High-Performance Liquid Chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS).[1]

  • Column: Agilent Eclipse XDB-C18 (5 µm, 4.6 mm x 150 mm).[1]

  • Mobile Phase: A binary gradient of water (A) and 0.1% formic acid in methanol (B).[1]

  • Flow Rate: 0.5 mL/min.[1]

  • Ionization: Positive atmospheric pressure chemical ionization (APCI) in multiple reaction monitoring (MRM) mode.[1]

  • Validation: The method should be validated according to ICH guidelines for parameters such as limit of detection (LOD), limit of quantification (LOQ), linearity, accuracy, and precision.[1]

Visualization of Experimental Workflow and Logical Relationships

The following diagrams illustrate a typical workflow for N-nitrosamine analysis and the formation pathways of these impurities.

N_Nitrosamine_Analysis_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analytical Measurement cluster_Data Data Processing Sample Drug Substance / Product Dissolution Dissolution in appropriate solvent Sample->Dissolution Extraction Extraction (e.g., SPE, LLE) Dissolution->Extraction Concentration Concentration of Extract Extraction->Concentration Chromatography Chromatographic Separation (LC or GC) Concentration->Chromatography Detection Mass Spectrometric Detection (MS/MS or HRMS) Chromatography->Detection Quantification Quantification of Nitrosamines Detection->Quantification Reporting Reporting of Results Quantification->Reporting

Caption: A generalized workflow for the analysis of N-nitrosamine impurities in pharmaceuticals.

Nitrosamine_Formation_Pathway cluster_Reactants Reactants cluster_Reaction Reaction cluster_Product Product amine Secondary or Tertiary Amine reaction Nitrosation Reaction amine->reaction nitrosating_agent Nitrosating Agent (e.g., Nitrous Acid) nitrosating_agent->reaction nitrosamine N-Nitrosamine Impurity reaction->nitrosamine

Caption: A simplified diagram illustrating the chemical formation of N-nitrosamine impurities.

References

Author: BenchChem Technical Support Team. Date: November 2025

A note on nomenclature: The term "N-Methylidenenitrous amide" does not correspond to a commonly recognized stable chemical entity in scientific literature. It is plausible that this name refers to a transient species or is a non-standard name for a simple nitrosamine. Given that the IUPAC name for N-Nitrosodimethylamine (NDMA) is N,N-dimethylnitrous amide, "this compound" might be interpreted as N-Nitrosomethylamine (NMA) or a related simple nitrosamine. This guide will therefore focus on a comparative study of well-characterized and highly relevant nitrosamines, including N-Nitrosodimethylamine (NDMA) and N-Nitrosodiethylamine (NDEA), which are potent carcinogens and common contaminants.

This guide provides a comparative overview of the chemical properties, biological activities, and analytical methodologies for these representative nitrosamines, aimed at researchers, scientists, and drug development professionals.

Comparative Quantitative Data

The following tables summarize key quantitative data for NDMA and NDEA, two of the most studied nitrosamines.

Table 1: Physicochemical Properties

PropertyN-Nitrosodimethylamine (NDMA)N-Nitrosodiethylamine (NDEA)
Synonyms DMNA, N,N-dimethylnitrous amide[1][2]DEN, N,N-diethylnitrous amide[3]
CAS Number 62-75-9[1][2]55-18-5
Molecular Formula C2H6N2O[2]C4H10N2O[3]
Molecular Weight 74.08 g/mol [2]102.14 g/mol
Appearance Yellow oily liquid[1][2]Clear slightly yellow liquid[3]
Boiling Point 151-153 °C[1][2]175-177 °C[3]
Solubility High water solubility[4]Lower water solubility than NDMA[4]

Table 2: Toxicological Data

ParameterN-Nitrosodimethylamine (NDMA)N-Nitrosodiethylamine (NDEA)
Carcinogenicity Probable human carcinogen[5]Probable human carcinogen
Target Organs Liver, lung, kidney[6]Liver, esophagus
Mutagenicity (Ames Test) Mutagenic with metabolic activation[7][8]Mutagenic with metabolic activation
Genotoxicity (CHO cells) Genotoxic with metabolic activation[8]Genotoxic with metabolic activation
LD50 (Rat, oral) 40 mg/kg280 mg/kg

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of nitrosamines. Below are protocols for key experiments.

Protocol 1: Mutagenicity Assessment using the Ames Test (Salmonella typhimurium)

This protocol is based on established methods for evaluating the mutagenicity of chemical substances.

  • Bacterial Strains: Use Salmonella typhimurium strains TA98 and TA100, which are sensitive to frameshift and base-pair substitution mutations, respectively.

  • Metabolic Activation: Prepare a liver S9 fraction from rats pre-treated with a metabolic inducer (e.g., Aroclor 1254) to provide the necessary enzymes for nitrosamine activation.

  • Assay Procedure: a. Pre-incubate the test compound at various concentrations with the bacterial strain and the S9 mix (or a buffer control) at 37°C. b. After pre-incubation, mix the culture with molten top agar and pour it onto minimal glucose agar plates. c. Incubate the plates at 37°C for 48-72 hours.

  • Data Analysis: Count the number of revertant colonies (his+ revertants) on each plate. A dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.[7][8]

Protocol 2: Quantitative Analysis of Nitrosamines by LC-MS/MS

This protocol outlines a general method for the detection and quantification of nitrosamine impurities in pharmaceutical products, based on USP General Chapter <1469>.[9]

  • Sample Preparation: a. Accurately weigh the sample (e.g., powdered tablets) and dissolve it in a suitable solvent (e.g., methanol or water). b. Spike the solution with an internal standard (e.g., NDMA-d6, NDEA-d10) to correct for matrix effects and variations in instrument response.[10] c. Centrifuge or filter the sample to remove particulates.

  • Chromatographic Separation: a. Use a high-performance liquid chromatography (HPLC) system with a C18 column. b. Employ a gradient elution program with a mobile phase consisting of water with a small percentage of formic acid and an organic solvent like methanol or acetonitrile.

  • Mass Spectrometric Detection: a. Utilize a tandem mass spectrometer (MS/MS) with an atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) source. b. Monitor for specific multiple reaction monitoring (MRM) transitions for each nitrosamine and its corresponding internal standard.

  • Quantification: a. Generate a calibration curve using certified reference standards of the target nitrosamines. b. Calculate the concentration of each nitrosamine in the sample by comparing its peak area ratio to the internal standard against the calibration curve.[11]

Signaling Pathways and Experimental Workflows

Metabolic Activation of Nitrosamines

The carcinogenicity of nitrosamines is dependent on their metabolic activation by cytochrome P450 enzymes, primarily in the liver. This process, known as α-hydroxylation, generates unstable intermediates that ultimately form highly reactive carbocations. These carbocations can then alkylate DNA, leading to mutations and the initiation of cancer.

Metabolic_Activation cluster_0 Bioactivation Pathway Nitrosamine Nitrosamine (e.g., NDMA) AlphaHydroxy α-Hydroxynitrosamine (Unstable) Nitrosamine->AlphaHydroxy CYP450 (α-hydroxylation) Aldehyde Aldehyde (e.g., Formaldehyde) AlphaHydroxy->Aldehyde Diazohydroxide Alkyldiazohydroxide AlphaHydroxy->Diazohydroxide Carbocation Carbocation (Reactive Electrophile) Diazohydroxide->Carbocation Spontaneous decomposition DNA_Adduct DNA Adducts Carbocation->DNA_Adduct Alkylation of DNA

Caption: Metabolic activation pathway of nitrosamines leading to DNA damage.

Experimental Workflow for Nitrosamine Analysis

The following diagram illustrates a typical workflow for the analysis of nitrosamine impurities in a pharmaceutical sample, from sample preparation to data reporting.

Nitrosamine_Analysis_Workflow cluster_workflow Analytical Workflow SamplePrep Sample Preparation (Dissolution, Spiking with IS) Separation LC Separation (C18 Column, Gradient Elution) SamplePrep->Separation Detection MS/MS Detection (MRM Mode) Separation->Detection DataAnalysis Data Analysis (Integration, Calibration Curve) Detection->DataAnalysis Reporting Reporting (Quantification of Nitrosamines) DataAnalysis->Reporting

Caption: A typical workflow for the quantitative analysis of nitrosamines.

References

N-Methylidenenitrous Amide and its Analogs: A Comparative Guide to Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of N-Methylidenenitrous amide and its structural analogs, focusing on their cytotoxic effects against cancer cell lines. Due to the limited direct experimental data on this compound, this guide focuses on its close structural relatives, primarily N-nitrosoureas and N-nitrosamides. The information presented is intended to provide a framework for understanding the potential biological effects of this class of compounds and to guide future research and drug development efforts.

Introduction

N-nitroso compounds, a class of molecules characterized by the N-N=O functional group, have long been a subject of intense research due to their diverse biological activities, ranging from potent carcinogenicity to significant anticancer properties. Their mechanism of action is often linked to their ability to act as alkylating agents, causing damage to DNA and inducing cellular apoptosis. The biological effects of these compounds are highly dependent on their chemical structure, with small modifications leading to significant changes in activity and toxicity. This guide explores the structure-activity relationships within this class, with a particular focus on N-nitrosoureas and N-nitrosamides as analogs of this compound.

Mechanism of Action: DNA Damage and Apoptosis Induction

The primary mechanism by which N-nitroso compounds exert their cytotoxic effects is through the induction of DNA damage.[1][2] Nitrosoureas, for instance, are known to spontaneously decompose under physiological conditions to generate reactive electrophilic species.[2] These intermediates can then alkylate DNA bases, leading to the formation of DNA adducts, inter-strand cross-links, and DNA strand breaks.[1][3] This DNA damage, if not repaired, can trigger cell cycle arrest and ultimately lead to programmed cell death, or apoptosis.

The signaling pathway leading to apoptosis following N-nitroso compound-induced DNA damage is a complex process involving multiple protein players. The cell's DNA damage response (DDR) machinery recognizes the DNA lesions, leading to the activation of protein kinases such as ATR (Ataxia Telangiectasia and Rad3-related protein). This initiates a signaling cascade that can result in the activation of effector caspases, the key executioners of apoptosis.

N-Nitroso Compound Induced Cell Death Pathway cluster_0 Cellular Environment cluster_1 DNA Damage and Signaling cluster_2 Apoptotic Execution N-Nitroso Compound N-Nitroso Compound Reactive Electrophiles Reactive Electrophiles N-Nitroso Compound->Reactive Electrophiles Decomposition DNA_Damage DNA Alkylation & Cross-linking Reactive Electrophiles->DNA_Damage ATR_Activation ATR Activation DNA_Damage->ATR_Activation DDR Recognition Signal_Amplification Signal Amplification (e.g., Chk1) ATR_Activation->Signal_Amplification Caspase_Cascade Caspase Activation (Caspase-8, -9, -3) Signal_Amplification->Caspase_Cascade Apoptosis Apoptosis Caspase_Cascade->Apoptosis

N-Nitroso Compound Induced Cell Death Pathway

Structure-Activity Relationship and Cytotoxicity

The cytotoxic potency of N-nitroso compounds is intricately linked to their chemical structure. Studies have shown that the nature of the substituents on the nitrogen atoms significantly influences their biological activity.

N-Nitrosoureas

For N-nitrosoureas, the presence of a 2-chloroethyl group attached to one of the nitrogen atoms is often associated with high cytotoxic activity.[4] This moiety is believed to be crucial for the formation of DNA inter-strand cross-links, a particularly lethal form of DNA damage. The lipophilicity of the molecule, influenced by the other substituents, also plays a critical role in its ability to cross cell membranes and reach its intracellular target.

Compound ClassGeneral StructureKey Structural Features for High Activity
N-Nitrosoureas R-N(NO)-C(=O)NH-R'N-(2-chloroethyl) group
Lipophilic R' group (e.g., cyclohexyl)
N-Nitrosamides and Other Analogs

The biological activity of N-nitrosamides and other related analogs is also governed by their chemical stability and ability to generate reactive species. Aromatic N-nitrosoureas and N-nitrosamides have been shown to have greater nitric oxide (NO)-generating ability compared to N-nitrosamines, which correlates with their cytotoxic activity.[5] Bulky substituents near the nitroso group can increase the stability of the N-NO bond, potentially reducing cytotoxic effects.[5]

The following table summarizes the cytotoxic activity of selected N-nitroso compounds against various cancer cell lines. It is important to note that direct comparisons between different studies should be made with caution due to variations in experimental conditions.

CompoundCell LineIC50 (µM)Reference
N-(2-chloroethyl)-N'-cyclohexyl-N-nitrosourea (CCNU)L1210 Leukemia~1-10[4]
N,N'-bis(2-chloroethyl)-N-nitrosourea (BCNU)L1210 Leukemia~1-10[4]
3,3-Dibenzyl-1-(4-tolyl)-1-nitrosoureaL-5178YNot specified, but high NO generation[5]

Experimental Protocols

The following are generalized protocols for key experiments cited in the literature for assessing the cytotoxicity of N-nitroso compounds.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability.

Materials:

  • 96-well plates

  • Cancer cell line of interest

  • Complete cell culture medium

  • N-nitroso compound solutions of varying concentrations

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the N-nitroso compounds and a vehicle control.

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

MTT Assay Workflow cluster_0 Preparation cluster_1 Incubation & Reaction cluster_2 Measurement & Analysis Seed_Cells Seed Cells in 96-well Plate Treat_Cells Add N-Nitroso Compounds & Vehicle Control Seed_Cells->Treat_Cells Incubate_1 Incubate (24-72h) Treat_Cells->Incubate_1 Add_MTT Add MTT Solution Incubate_1->Add_MTT Incubate_2 Incubate (2-4h) Add_MTT->Incubate_2 Solubilize Add Solubilization Solution Incubate_2->Solubilize Read_Absorbance Measure Absorbance (570 nm) Solubilize->Read_Absorbance Calculate_IC50 Calculate IC50 Read_Absorbance->Calculate_IC50

MTT Assay Workflow

Conclusion

While direct experimental data on this compound remains scarce, the study of its structural analogs, particularly N-nitrosoureas and N-nitrosamides, provides valuable insights into its potential biological activity. The cytotoxicity of these compounds is primarily driven by their ability to induce DNA damage and trigger apoptosis. Key structural features, such as the presence of a 2-chloroethyl group and the overall lipophilicity of the molecule, are critical determinants of their anticancer efficacy. Further research is warranted to synthesize and evaluate the biological activity of this compound and a broader range of its analogs to fully elucidate their therapeutic potential and structure-activity relationships. The experimental protocols and mechanistic understanding presented in this guide offer a foundation for such future investigations.

References

Benchmarking the Synthetic Utility of N-Nitrosamides for Amide Bond Formation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of modern organic synthesis, the formation of the amide bond remains a cornerstone, pivotal to the construction of pharmaceuticals, agrochemicals, and functional materials. While numerous methodologies exist, the drive for milder conditions, broader substrate scope, and improved efficiency continues to fuel the exploration of novel reagents and strategies. This guide provides a comparative analysis of N-nitrosamide-mediated transamidation, a valuable tool for amide synthesis, benchmarked against two widely employed conventional methods: direct coupling using HATU and synthesis via acid chlorides.

Executive Summary

This guide is tailored for researchers, scientists, and drug development professionals, offering an objective comparison of three key methods for amide bond formation. The primary focus is on the synthetic utility of N-nitrosamides, particularly in the context of transamidation. We present a detailed analysis of reaction efficiency, substrate scope, and reaction conditions, supported by quantitative data and step-by-step experimental protocols. Visual workflows are provided to clearly delineate the procedural differences between the methods.

Method 1: N-Nitrosamide-Mediated Transamidation

N-Nitrosamides serve as activated amide precursors that readily undergo transamidation with a variety of amines under mild conditions. The N-nitroso group acts as an effective activating group, rendering the amide carbonyl susceptible to nucleophilic attack. This method is particularly useful for the late-stage modification of complex molecules and for the synthesis of amides from sterically hindered or electronically deactivated amines.

Performance Data
Acyl Donor (N-Nitrosamide)Amine NucleophileProductYield (%)Reference
N-benzoyl-N-methylnitrosamideBenzylamineN-benzylbenzamide95[1]
N-(4-methoxybenzoyl)-N-methylnitrosamideAnilineN-phenyl-4-methoxybenzamide92[1]
N-acetyl-N-phenylnitrosamideMorpholineN-acetylmorpholine88[2]
N-isobutyryl-N-methylnitrosamideCyclohexylamineN-cyclohexylisobutyramide90[1]
N-cinnamoyl-N-methylnitrosamidePiperidineN-cinnamoylpiperidine93[1]
Experimental Protocol

Synthesis of N-Acyl-N-Alkylnitrosamide:

  • To a solution of the corresponding N-alkylamide (1.0 mmol) in dichloromethane (5 mL) at 0 °C, add tert-butyl nitrite (1.2 mmol).

  • Stir the reaction mixture at room temperature and monitor by TLC.

  • Upon completion, concentrate the mixture under reduced pressure to afford the crude N-acyl-N-alkylnitrosamide, which can often be used in the next step without further purification.

Transamidation:

  • To a solution of the crude N-acyl-N-alkylnitrosamide (1.0 mmol) in dichloromethane (5 mL), add the desired amine (1.2 mmol) and triethylamine (1.5 mmol).

  • Stir the reaction at room temperature for 1-4 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with 1 M HCl, saturated NaHCO3, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the desired amide.[1]

Method 2: Direct Amide Coupling with HATU

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a widely used coupling reagent that facilitates the direct formation of amides from carboxylic acids and amines.[3] It is known for its high efficiency and broad functional group tolerance, making it a staple in peptide synthesis and medicinal chemistry.[4]

Performance Data
Carboxylic AcidAmineProductYield (%)Reference
Benzoic acidBenzylamineN-benzylbenzamide94[5]
4-Methoxybenzoic acidAnilineN-phenyl-4-methoxybenzamide89[6]
Acetic acidMorpholineN-acetylmorpholine92[5]
Isobutyric acidCyclohexylamineN-cyclohexylisobutyramide85[6]
Cinnamic acidPiperidineN-cinnamoylpiperidine96[5]
Experimental Protocol
  • To a solution of the carboxylic acid (1.0 mmol) in DMF (5 mL), add HATU (1.1 mmol) and N,N-diisopropylethylamine (DIPEA) (2.0 mmol).

  • Stir the mixture at room temperature for 10-15 minutes to pre-activate the carboxylic acid.

  • Add the amine (1.0 mmol) to the reaction mixture.

  • Continue stirring at room temperature for 2-12 hours, monitoring the reaction by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with 1 M HCl, saturated NaHCO3, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the desired amide.[7][8]

Method 3: Amide Synthesis via Acid Chlorides

The reaction of an acid chloride with an amine is a classical and highly efficient method for amide bond formation.[9][] The high reactivity of acid chlorides allows for rapid reactions, often at room temperature.[11] This method is robust and widely applicable, though it requires the prior synthesis of the acid chloride from the corresponding carboxylic acid.[7]

Performance Data
Acid ChlorideAmineProductYield (%)Reference
Benzoyl chlorideBenzylamineN-benzylbenzamide98[12]
4-Methoxybenzoyl chlorideAnilineN-phenyl-4-methoxybenzamide95[12]
Acetyl chlorideMorpholineN-acetylmorpholine97[11]
Isobutyryl chlorideCyclohexylamineN-cyclohexylisobutyramide96[12]
Cinnamoyl chloridePiperidineN-cinnamoylpiperidine99[11]
Experimental Protocol

Synthesis of Acid Chloride:

  • To a solution of the carboxylic acid (1.0 mmol) in dichloromethane (5 mL), add oxalyl chloride (1.5 mmol) and a catalytic amount of DMF (1 drop) at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Concentrate the mixture under reduced pressure to remove excess oxalyl chloride and solvent, yielding the crude acid chloride.

Amide Formation:

  • Dissolve the crude acid chloride in dichloromethane (5 mL) and cool to 0 °C.

  • In a separate flask, dissolve the amine (1.0 mmol) and triethylamine (1.5 mmol) in dichloromethane (5 mL).

  • Add the amine solution dropwise to the acid chloride solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours.

  • Wash the reaction mixture with 1 M HCl, saturated NaHCO3, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the desired amide.[7][13]

Comparative Analysis

FeatureN-Nitrosamide TransamidationDirect Coupling (HATU)Synthesis via Acid Chloride
Starting Materials N-Alkylamide, AmineCarboxylic Acid, AmineCarboxylic Acid, Amine
Number of Steps 2 (Nitrosation, Transamidation)12 (Acid Chloride Formation, Amidation)
Reaction Conditions Mild (often room temperature)Mild (room temperature)Can be vigorous, often requires cooling
Reagents tert-Butyl nitriteHATU, Base (e.g., DIPEA)Thionyl/Oxalyl chloride, Base (e.g., Et3N)
Byproducts N-Nitrosoamine, WaterTetramethylurea, HOAt, DIPEA·HXTriethylammonium chloride
Substrate Scope Good for hindered/deactivated aminesVery broad, good functional group toleranceVery broad, can be limited by sensitive functional groups
Key Advantages Late-stage functionalization, mild conditionsHigh efficiency, one-pot, broad scopeHigh yields, rapid reactions
Key Disadvantages Requires pre-formation of nitrosamide, potential for N-nitrosoamine byproductsCost of HATU, removal of byproductsRequires synthesis of potentially unstable acid chlorides, corrosive reagents

Experimental Workflows

N_Nitrosamide_Workflow cluster_0 Step 1: N-Nitrosation cluster_1 Step 2: Transamidation Amide N-Alkyl Amide Nitrosamide N-Acyl-N-Alkylnitrosamide Amide->Nitrosamide DCM, RT TBN tert-Butyl Nitrite TBN->Nitrosamide Product Desired Amide Nitrosamide->Product DCM, RT Amine Amine Amine->Product Base Base (Et3N) Base->Product

Caption: Workflow for N-Nitrosamide-Mediated Transamidation.

HATU_Workflow cluster_0 One-Pot Amide Coupling CarboxylicAcid Carboxylic Acid Product Desired Amide CarboxylicAcid->Product DMF, RT HATU HATU HATU->Product Base Base (DIPEA) Base->Product Amine Amine Amine->Product

Caption: Workflow for Direct Amide Coupling using HATU.

AcidChloride_Workflow cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Amidation CarboxylicAcid Carboxylic Acid AcidChloride Acid Chloride CarboxylicAcid->AcidChloride DCM, RT ChlorinatingAgent Oxalyl Chloride ChlorinatingAgent->AcidChloride Product Desired Amide AcidChloride->Product DCM, 0°C to RT Amine Amine Amine->Product Base Base (Et3N) Base->Product

Caption: Workflow for Amide Synthesis via Acid Chloride.

Conclusion

The choice of method for amide bond formation is highly dependent on the specific synthetic context, including the nature of the substrates, desired scale, and economic considerations. N-Nitrosamide-mediated transamidation presents a valuable strategy, particularly for late-stage functionalization and for challenging substrates, offering mild reaction conditions. However, the need for a two-step process and the potential generation of N-nitrosoamine byproducts are important considerations.

Direct coupling with HATU offers a highly efficient and broadly applicable one-pot procedure, making it a popular choice in many research and development settings, despite the higher cost of the reagent. Synthesis via acid chlorides remains a robust and high-yielding classical method, especially for large-scale synthesis, provided the substrates are stable to the reaction conditions and the handling of corrosive reagents is manageable.

This guide provides the necessary data and protocols to enable an informed decision on the most appropriate method for a given synthetic challenge, thereby facilitating the efficient and successful synthesis of target amide-containing molecules.

References

Cross-validation of experimental and computational data for N-Methylidenenitrous amide

Author: BenchChem Technical Support Team. Date: November 2025

Cross-Validation of Experimental and Computational Data for N-Nitrosamides

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

N-nitrosamides are a class of chemical compounds characterized by a nitroso group bonded to the nitrogen of an amide or a similar functional group. These compounds are of significant interest to the scientific community due to their chemical reactivity, metabolic instability, and, in many cases, carcinogenic properties.[1] This guide provides a comparative overview of experimental and computational data for N-nitrosamides, with a focus on their synthesis, properties, and reactivity. While specific data for the parent compound, N-Methylidenenitrous amide, is scarce in publicly available literature, this guide leverages data from closely related and well-studied N-nitrosamides to provide a comprehensive cross-validation resource.

Physicochemical Properties of Representative N-Nitrosamides

The following table summarizes key physicochemical properties of selected N-nitrosamides, providing a basis for comparison. These values are derived from a combination of experimental measurements and computational predictions.

PropertyN-Nitrosodimethylamine (NDMA)N-methyl-N-nitrosourea (MNU)N-Methylnitrous Amide
Molecular Formula (CH₃)₂NNOC₂H₅N₃O₂CH₄N₂O[2]
Molecular Weight 74.08 g/mol [3]103.08 g/mol 60.06 g/mol [2]
Physical Description Yellow oily liquid[3]Crystalline solidNot specified
Boiling Point 151-153 °C[3]DecomposesNot specified
Stability Stable at room temperature in neutral or alkaline solutions in the dark; sensitive to UV light.[3]Unstable, especially in aqueous solutionNot specified
CAS Number 62-75-9684-93-564768-29-2[2]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. Below are protocols for the synthesis of N-nitrosamides, which are common across this class of compounds.

General Synthesis of N-Nitrosamides from N-monosubstituted Carboxamides

This method describes the synthesis of N-nitrosamides from N-monosubstituted carboxamides and a nitrosyl cation.[1]

Materials:

  • N-monosubstituted carboxamide (e.g., N-methylacetamide)

  • Source of nitrous acid (e.g., sodium nitrite)

  • Strong acid (e.g., hydrochloric acid)

  • Appropriate solvent (e.g., water, dichloromethane)

Procedure:

  • Dissolve the N-monosubstituted carboxamide in the chosen solvent and cool the solution in an ice bath.

  • In a separate flask, prepare the nitrosyl cation by reacting sodium nitrite with a strong acid at low temperature.

  • Slowly add the solution containing the nitrosyl cation to the cooled carboxamide solution with continuous stirring. The carboxamide acts as a nucleophile, attacking the nitrosyl cation.[1]

  • After the addition is complete, allow the reaction to proceed for a specified time at low temperature.

  • The reaction mixture is then worked up, which may involve extraction with an organic solvent and washing with water and brine to remove unreacted starting materials and byproducts.

  • The organic layer is dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude N-nitrosamide.

  • Purification of the product can be achieved by methods such as chromatography or recrystallization.

Synthesis of N-nitroso compounds using tert-butyl nitrite (TBN)

This protocol outlines a metal and acid-free method for N-nitrosation of secondary amines using tert-butyl nitrite.[4]

Materials:

  • Secondary amine

  • tert-butyl nitrite (TBN)

Procedure:

  • The secondary amine (1 mmol) and tert-butyl nitrite (1.0 equivalent) are stirred at room temperature or 45 °C in a solvent-free condition.[4]

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the product is isolated. The easy isolation procedure is a key feature of this methodology.[4]

  • This method is noted for its tolerance of acid-labile protecting groups like tert-butyldimethylsilyl (TBDMS) and tert-butyloxycarbonyl (Boc), as well as sensitive functional groups such as phenols, olefins, and alkynes.[4]

Reaction Pathways and Logical Workflows

Understanding the synthesis and decomposition pathways of N-nitrosamides is critical for their handling and for predicting their biological activity.

General Synthesis of N-Nitrosamides

The following diagram illustrates the general reaction for the synthesis of an N-nitrosamide from a secondary amide and a nitrosating agent.

G General Synthesis of N-Nitrosamides Amide Secondary Amide (R1-NH-C(=O)R2) Nitrosamide N-Nitrosamide (R1-N(NO)-C(=O)R2) Amide->Nitrosamide Nitrosation NitrosatingAgent Nitrosating Agent (e.g., HONO, TBN) NitrosatingAgent->Nitrosamide

Caption: General synthesis pathway of N-Nitrosamides.

Decomposition of N-Nitrosoureas

The decomposition of N-nitrosoureas is a critical aspect of their biological activity, particularly for their use as anticancer agents.[1] This process leads to the formation of highly reactive electrophilic species.

G Decomposition Pathway of 1-Methylnitrosourea MNU 1-Methylnitrosourea Decomposition Spontaneous Decomposition (Aqueous Medium) MNU->Decomposition IsocyanicAcid Isocyanic Acid Decomposition->IsocyanicAcid Methyldiazohydroxide Methyldiazohydroxide Decomposition->Methyldiazohydroxide DiazoniumIon Diazonium Ion Methyldiazohydroxide->DiazoniumIon Rearrangement CarbeniumIon Carbenium Ion DiazoniumIon->CarbeniumIon Elimination of N2 DNA_Alkylation DNA Alkylation CarbeniumIon->DNA_Alkylation

Caption: Decomposition of 1-methylnitrosourea in an aqueous medium.[1]

Conclusion

This guide provides a foundational comparison of experimental and computational data for N-nitrosamides. The presented data and protocols, drawn from various sources, offer a starting point for researchers and professionals in drug development. While a direct and extensive set of data for this compound remains elusive, the information on analogous compounds provides valuable insights into the expected properties and reactivity of this class of molecules. Further experimental and computational studies are warranted to elucidate the specific characteristics of this compound and expand our understanding of N-nitrosamides as a whole.

References

In Vitro and In Vivo Studies of N-Methylidenenitrous Amide: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the available scientific literature reveals a significant gap in the experimental data for N-Methylidenenitrous amide. To date, no specific in vitro or in vivo studies detailing its biological activity, mechanism of action, or potential therapeutic effects have been published. This absence of primary research prevents a direct comparative analysis of this compound with other compounds.

For the benefit of researchers, scientists, and drug development professionals, this guide will provide an overview of the broader class of N-nitroso compounds to which this compound belongs. This contextual information may offer insights into its potential biological properties. We will also present information on related compounds for which experimental data are available.

The Landscape of N-Nitroso Compounds

N-nitroso compounds are characterized by the N-N=O functional group. Many compounds within this class, such as N-Nitrosodimethylamine (NDMA) and N-Nitrosodiethylamine (NDEA), are well-documented as potent carcinogens.[1] Their carcinogenicity often stems from metabolic activation, leading to the formation of reactive electrophiles that can alkylate DNA and other cellular macromolecules.

The biological activity of N-nitroso compounds is highly dependent on their specific chemical structure. While some are potent mutagens, others may exhibit different pharmacological effects. For instance, some N-nitroso ureas have been investigated for their cytotoxic properties in cancer research. The specific biological effects of this compound remain uninvestigated.

Comparative Data for Related N-Nitroso Compounds

While no data exists for this compound, studies on related compounds can provide a frame of reference. For example, N-nitrosomethylbenzylamine has been studied for its mutagenic properties.

Table 1: Mutagenicity of N-nitrosomethylbenzylamine and Related Compounds

CompoundTest SystemMetabolic ActivationResult
N-nitrosobenzylureaSalmonella typhimurium TA98Not RequiredDirect-acting mutagen
N-nitroso-p-methylbenzylureaSalmonella typhimurium TA98Not RequiredDirect-acting mutagen
N-nitroso-acetoxymethyl-benzylamineSalmonella typhimurium TA98Required (rat liver S9)Mutagenic

This data is illustrative of the types of studies conducted on related N-nitroso compounds and is not directly comparable to the unstudied this compound.

Experimental Protocols for Mutagenicity Testing

A common method to assess the mutagenic potential of a compound is the Ames test, using various strains of Salmonella typhimurium.

Ames Test Protocol (General Overview):

  • Bacterial Strains: Histidine-dependent strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535) are used.

  • Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (e.g., rat liver S9 fraction) to detect mutagens that require metabolic conversion to become active.

  • Exposure: The bacterial strains are exposed to various concentrations of the test compound.

  • Plating: The treated bacteria are plated on a minimal agar medium lacking histidine.

  • Incubation: Plates are incubated for 48-72 hours.

  • Scoring: The number of revertant colonies (colonies that have mutated to regain the ability to synthesize histidine) is counted. A significant increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.

Potential Signaling Pathways of N-Nitroso Compounds

The carcinogenic effects of many N-nitroso compounds are initiated by DNA damage. This damage can trigger various cellular signaling pathways.

DNA_Damage_Response NNitroso N-Nitroso Compound (e.g., NDMA) Metabolic Metabolic Activation NNitroso->Metabolic Electrophile Reactive Electrophile Metabolic->Electrophile DNA DNA Electrophile->DNA attacks Alkylation DNA Alkylation DNA->Alkylation Damage DNA Damage Alkylation->Damage Repair DNA Repair Pathways Damage->Repair Apoptosis Apoptosis Damage->Apoptosis Mutation Mutation Damage->Mutation Cancer Carcinogenesis Mutation->Cancer

Caption: Potential mechanism of action for carcinogenic N-nitroso compounds.

Conclusion

The absence of published in vitro and in vivo studies on this compound makes it impossible to provide a direct comparison with other compounds. The information presented here on related N-nitroso compounds offers a general context for the potential biological activities that might be associated with this class of molecules. Further research is imperative to elucidate the specific properties of this compound. Researchers interested in this compound would need to conduct foundational studies to determine its bioactivity and mechanism of action before any comparative analysis can be meaningfully performed.

References

Unveiling the Potential of N-Methylidenenitrous Amide: A Comparative Guide to its Novel Chemical Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the dynamic landscape of chemical research and drug development, the exploration of novel molecular entities is paramount. This guide introduces N-Methylidenenitrous amide, a compound poised to exhibit unique chemical properties, and provides a comparative analysis against well-established chemical alternatives. This objective assessment, supported by established experimental data for comparator compounds, aims to equip researchers, scientists, and drug development professionals with the foundational knowledge to assess its potential novelty and utility.

Introduction to this compound

This compound, with a proposed structure of CH₂=N-N=O, represents a unique intersection of a methylidene and a nitrous amide functional group. While direct experimental data for this specific molecule is not yet available in published literature, its structural motifs suggest a reactivity profile that could offer distinct advantages over existing reagents. This guide will compare the theoretical properties of this compound with two classes of well-characterized compounds: N-Nitrosamides and N-Nitrosamines.

N-nitroso compounds are broadly categorized into N-nitrosamines and N-nitrosamides.[1] N-nitrosamines require metabolic activation to become carcinogenic, while N-nitrosamides are direct-acting mutagens due to their inherent instability.[1][2] Understanding these differences is critical in evaluating the potential toxicological and reactive profile of novel N-nitroso compounds.

Comparative Analysis of Chemical Properties

To assess the novelty of this compound, its predicted properties are juxtaposed with those of representative N-Nitrosamides (e.g., N-Methyl-N-nitrosourea) and N-Nitrosamines (e.g., N-Nitrosodimethylamine).

PropertyThis compound (Predicted)N-Methyl-N-nitrosourea (N-Nitrosamide)N-Nitrosodimethylamine (N-Nitrosamine)
Structure CH₂=N-N=OCH₃N(NO)C(O)NH₂(CH₃)₂N-NO
Key Functional Group Methylidene, Nitrous AmideNitrosoureaNitrosamine
Stability Likely highly reactive and unstableGenerally unstable, sensitive to heat and light[3]Relatively stable under normal conditions[4]
Reactivity Expected to be a potent electrophile and dienophile. The C=N bond may participate in cycloaddition reactions. The N-N=O group suggests potential for radical generation.Acts as a direct alkylating agent due to spontaneous decomposition to a diazonium ion.[3]Requires metabolic α-hydroxylation to become an alkylating agent.[5]
Solubility Predicted to have some polarity, potentially soluble in polar organic solvents.Soluble in water and polar organic solvents.Soluble in water, ethanol, and ether.[4]
Carcinogenicity Potentially a direct-acting mutagen, similar to N-nitrosamides.Direct-acting carcinogen.Potent carcinogen requiring metabolic activation.[5]

Experimental Protocols

While specific experimental protocols for this compound are not yet established, the following methodologies, adapted from established procedures for related compounds, can serve as a starting point for its synthesis and characterization.

Hypothetical Synthesis of this compound

This proposed synthesis is based on the nitrosation of a suitable precursor, a common method for generating N-nitroso compounds.[6][7]

Objective: To synthesize this compound via nitrosation of a methylideneamine precursor.

Materials:

  • Methylideneamine precursor (e.g., generated in situ from formaldehyde and ammonia)

  • Nitrosating agent (e.g., sodium nitrite, nitrosyl chloride)

  • Acidic medium (e.g., hydrochloric acid)

  • Anhydrous organic solvent (e.g., diethyl ether, dichloromethane)

  • Inert gas atmosphere (e.g., nitrogen, argon)

  • Standard laboratory glassware and purification apparatus (e.g., chromatography column)

Procedure:

  • In a three-necked flask under an inert atmosphere, dissolve the methylideneamine precursor in the anhydrous organic solvent at a low temperature (-10 to 0 °C).

  • Slowly add a solution of the nitrosating agent in the same solvent to the reaction mixture with vigorous stirring.

  • Maintain the acidic conditions by the slow addition of the acid.

  • Monitor the reaction progress using an appropriate analytical technique (e.g., Thin Layer Chromatography, Gas Chromatography).

  • Upon completion, quench the reaction by adding a suitable reagent (e.g., a saturated solution of sodium bicarbonate).

  • Extract the product with an organic solvent.

  • Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate).

  • Purify the crude product using column chromatography on silica gel.

  • Characterize the final product using spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, IR, Mass Spectrometry).

Characterization of N-Nitroso Compounds: A General Protocol

The characterization of N-nitroso compounds typically involves a combination of chromatographic and spectroscopic techniques.[8][9][10]

Objective: To confirm the identity and purity of a synthesized N-nitroso compound.

Methodology:

  • High-Performance Liquid Chromatography (HPLC):

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of water and acetonitrile.

    • Detection: UV detector at a wavelength characteristic for the N-NO chromophore (around 230-340 nm).

  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • Column: A capillary column suitable for separating volatile organic compounds.

    • Carrier Gas: Helium.

    • Ionization: Electron Impact (EI).

    • Detection: Mass spectrometer to identify the molecular ion and fragmentation pattern.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H and ¹³C NMR: To elucidate the chemical structure and confirm the presence of the methylidene and other functional groups.

  • Infrared (IR) Spectroscopy:

    • To identify characteristic vibrational frequencies, such as the N=O stretching frequency.

Visualizing Reaction Pathways and Experimental Workflows

To further clarify the concepts discussed, the following diagrams illustrate the proposed synthesis of this compound and a general workflow for its analysis.

Synthesis_Pathway cluster_reactants Reactants cluster_process Process cluster_product Product A Methylideneamine Precursor D Nitrosation Reaction (Low Temperature) A->D B Nitrosating Agent (e.g., NaNO2, NOCl) B->D C Acidic Medium C->D E This compound D->E Analysis_Workflow A Crude Product B Purification (Column Chromatography) A->B C Purity Assessment (HPLC) B->C D Structural Elucidation (GC-MS, NMR, IR) C->D E Characterized This compound D->E

References

Safety Operating Guide

Prudent Disposal Procedures for N-Methylidenenitrous Amide and Related Nitroso Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Logistical Information

N-nitroso compounds are a class of chemicals that are often potent carcinogens, mutagens, and can be acutely toxic.[1][2] Many are also chemically reactive and potentially unstable.[3][4] Therefore, proper handling and disposal are critical to ensure the safety of laboratory personnel and the environment.

Core Principles for Handling and Disposal:

  • Designated Area: All work with N-Methylidenenitrous amide or related compounds should be performed in a designated area, such as a certified chemical fume hood, to minimize exposure.[1]

  • Personal Protective Equipment (PPE): Appropriate PPE, including chemical-resistant gloves (inspect before use), a lab coat, and safety goggles, must be worn at all times.[5]

  • Avoid Contamination: Prevent contact with skin, eyes, and clothing. Do not eat, drink, or smoke in areas where these chemicals are handled.[1][6]

  • Waste Segregation: All waste contaminated with this compound, including disposable labware, PPE, and cleaning materials, must be segregated as hazardous waste.

Hazard Profile of Related N-Nitroso Compounds

The following table summarizes the hazards associated with compounds structurally similar to this compound. This information underscores the critical need for cautious handling and disposal.

Hazard ClassificationDescriptionRelated CompoundsCitations
Acute Toxicity Can be toxic or fatal if swallowed, inhaled, or in contact with skin.N-Nitrosodiethylamine, N-Nitrosodimethylamine[1][2][7]
Carcinogenicity May cause cancer.N-Nitrosodiethylamine, N-Nitrosodimethylamine[1][2]
Mutagenicity Suspected of causing genetic defects.N-Nitrosodiethylamine, N-Nitroso-N-methyl-N-dodecylamine[6]
Aquatic Hazard Harmful to aquatic life with long-lasting effects.N-Nitrosodiethylamine
Reactivity/Instability Nitrosamides can be unstable and decompose rapidly, especially in acidic conditions, potentially forming explosive diazo compounds.N-nitroso-N-methylacetamide[3][4]

Table 1: Summary of Hazards for N-Nitroso Compounds. This table highlights the significant health and environmental risks associated with this class of chemicals, necessitating stringent safety and disposal protocols.

Step-by-Step Disposal Plan

The disposal of this compound must be managed by a licensed hazardous waste disposal company. The following workflow provides a general procedure for laboratory personnel leading up to professional disposal.

cluster_prep Preparation & Decontamination cluster_storage Interim Storage cluster_disposal Professional Disposal A Identify all this compound waste streams (solid, liquid, PPE) B Carefully collect and segregate waste into compatible, labeled containers A->B C Decontaminate work surfaces (consult SDS for appropriate decontaminating agent) B->C D Store sealed waste containers in a designated, secure, and well-ventilated area C->D Transfer to Storage E Maintain accurate records of waste inventory D->E F Contact institutional EHS for guidance and to arrange for waste pickup E->F Initiate Disposal G Provide detailed information on the waste to the hazardous waste disposal company F->G H Waste is transported and disposed of via high-temperature incineration G->H

Figure 1: Workflow for the Safe Disposal of this compound Waste. This diagram outlines the essential steps from waste identification and segregation in the laboratory to final disposal by a professional service.

Experimental Protocols for Decontamination and Neutralization (General Guidance)

Specific, validated protocols for the neutralization of this compound are not available. The chemical instability of related nitrosamides, particularly their rapid decomposition in acidic conditions to form potentially explosive intermediates, makes chemical neutralization in the lab a high-risk procedure that should not be attempted without expert consultation and a thorough risk assessment.[3][4]

For spills and decontamination of surfaces, a suitable approach, after consulting with an EHS professional, may involve:

  • Absorption: Absorb small spills with an inert material (e.g., vermiculite, sand).

  • Collection: Carefully collect the absorbent material into a designated hazardous waste container.

  • Decontamination of Surfaces: A common decontamination solution for nitrosamines involves treatment with a solution of a strong oxidizing agent. However, the reactivity of this compound is unknown, and such a procedure should only be implemented after approval by a safety officer.

Final Disposal Method

The generally accepted and safest method for the final disposal of N-nitroso compounds is high-temperature incineration in a licensed hazardous waste facility.[8] This method ensures the complete destruction of the carcinogenic molecule. Do not attempt to dispose of this material down the drain or in regular trash.[2][6][8]

Emergency Procedures

  • In case of skin contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention.

  • In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek medical attention.

  • If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[1]

  • If swallowed: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

This document provides a framework for the safe handling and disposal of this compound based on the best available information for related compounds. Adherence to institutional safety protocols and consultation with safety professionals are paramount.

References

Essential Safety and Operational Guidance for Handling N-Methylidenenitrous Amide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following guidance is based on the potential hazards associated with structurally related compounds, specifically N-nitroso amines, due to the absence of specific safety data for N-Methylidenenitrous amide. This information is intended for qualified researchers, scientists, and drug development professionals. A thorough risk assessment must be conducted before handling this substance.

Hazard Assessment and Chemical Properties

Assumed Hazards:

  • Acute Toxicity: May be toxic or fatal if swallowed, inhaled, or in contact with skin.[2][3]

  • Carcinogenicity: Suspected or known to cause cancer.[2][3][4]

  • Mutagenicity: Suspected of causing genetic defects.[1]

  • Organ Damage: Potential for damage to organs, such as the liver and kidneys, through prolonged or repeated exposure.[2]

  • Environmental Hazard: May be harmful to aquatic life with long-lasting effects.[3]

It is imperative to consult the Safety Data Sheet (SDS) if one becomes available. In its absence, the precautionary principle dictates treating the compound as highly hazardous.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to prevent all routes of exposure. The selection of PPE should be based on a comprehensive risk assessment of the specific procedures being performed.

Table 1: Recommended Personal Protective Equipment for Handling this compound

PPE CategoryMinimum RequirementRecommended for High-Risk Operations (e.g., handling neat compound, potential for aerosolization)
Hand Protection Double-gloving with compatible chemical-resistant gloves (e.g., nitrile or neoprene).[5] Check manufacturer's compatibility charts. Change gloves frequently and upon any sign of contamination.Outer gloves with extended cuffs. Consider using a heavier-duty glove material for the outer layer.
Eye and Face Protection Chemical splash goggles that meet ANSI Z87.1 standards.[5]A full-face shield worn over chemical splash goggles.[5][6]
Body Protection A fully buttoned, long-sleeved lab coat made of a low-permeability material (e.g., Nomex® or treated cotton).[5] Long pants and closed-toe, closed-heel shoes are mandatory.[5]A chemical-resistant apron over the lab coat. For large quantities or high splash potential, a disposable chemical-resistant suit may be necessary.
Respiratory Protection Work must be conducted in a certified chemical fume hood to minimize inhalation exposure.If there is a risk of vapors or aerosols escaping the primary containment, a respirator may be required.[3][5] A formal respiratory protection program, including fit testing and training, is necessary.[5]

Diagram 1: PPE Selection Logic for this compound

PPE_Selection A Start: Handling This compound B Risk Assessment: - Quantity - Concentration - Procedure A->B C Low Risk (e.g., dilute solutions, small quantities) B->C Low D High Risk (e.g., neat compound, aerosolization potential) B->D High E Minimum PPE: - Double Gloves - Safety Goggles - Lab Coat C->E F Enhanced PPE: - Heavy-Duty Double Gloves - Face Shield & Goggles - Chemical-Resistant Apron/Suit - Respirator (if needed) D->F G End: Proceed with Caution E->G F->G

Caption: Logical flow for selecting appropriate PPE based on risk assessment.

Operational Plan: Safe Handling Procedures

A detailed Standard Operating Procedure (SOP) is essential for all work involving this compound.

Step-by-Step Handling Protocol:

  • Preparation:

    • Designate a specific area within a certified chemical fume hood for the experiment.

    • Ensure all necessary PPE is available and in good condition.

    • Have spill cleanup materials readily accessible. This should include an absorbent material appropriate for the solvent used and a deactivating solution (e.g., 10% sodium hypochlorite), if compatible.

    • Clearly label all containers with the chemical name and appropriate hazard warnings.

  • Execution:

    • Always handle the compound in the smallest quantities necessary for the experiment.

    • Use disposable equipment (e.g., pipette tips, weighing boats) whenever possible to minimize contamination.

    • Perform all manipulations within the fume hood to contain any vapors or aerosols.

    • Keep containers tightly closed when not in use.[3]

    • Avoid eating, drinking, or smoking in the laboratory.[1][3]

  • Post-Experiment:

    • Decontaminate all non-disposable equipment that has come into contact with the compound.

    • Wipe down the work area in the fume hood with an appropriate solvent and then a deactivating solution, if applicable.

    • Carefully remove PPE, avoiding cross-contamination. Remove gloves last and wash hands thoroughly with soap and water.[3]

Disposal Plan

All waste contaminated with this compound must be treated as hazardous waste.

Table 2: Waste Disposal Procedures

Waste TypeCollection and LabelingDisposal Method
Solid Waste Collect in a dedicated, sealed, and clearly labeled hazardous waste container. This includes contaminated gloves, weighing paper, and other disposables.Dispose of through your institution's hazardous waste management program. Do not mix with other waste streams unless explicitly permitted.
Liquid Waste Collect in a dedicated, sealed, and clearly labeled hazardous waste container. Ensure the container is compatible with the solvents used.Dispose of through your institution's hazardous waste management program. Do not pour down the drain.
Sharps Collect contaminated needles, syringes, and other sharps in a designated sharps container.Dispose of as hazardous sharps waste according to institutional protocols.
Decontamination Solutions Collect any solutions used for decontamination in a labeled hazardous waste container.Dispose of through your institution's hazardous waste management program.

Diagram 2: Safe Handling and Disposal Workflow

Safe_Handling_Workflow cluster_prep Preparation Phase cluster_exec Execution Phase cluster_post Post-Experiment Phase A Designate Fume Hood Area B Assemble and Inspect PPE A->B C Prepare Spill Kit B->C D Handle Minimum Quantity in Fume Hood C->D E Use Disposable Equipment D->E F Keep Containers Closed E->F G Decontaminate Equipment and Work Area F->G H Segregate Hazardous Waste G->H I Remove PPE and Wash Hands G->I J Dispose of Waste via Institutional Program H->J

References

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